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5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 Documentation Hub

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  • Product: 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3

The following technical guide details the physicochemical properties, synthesis logic, and analytical applications of the stable isotope-labeled internal standard 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 . Ro...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis logic, and analytical applications of the stable isotope-labeled internal standard 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 .

Role: Stable Isotope Internal Standard (IS) for Bioanalysis Parent Molecule: 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH)[1][2][3]

Executive Summary

This guide characterizes 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 (hereafter referred to as HPPH-d5-13C3 ), a highly specific stable isotope-labeled internal standard designed for the quantification of p-hydroxyphenytoin (HPPH) in biological matrices.[1] HPPH is the primary metabolite of the antiepileptic drug Phenytoin.[4]

The +8 Da mass shift (derived from five deuterium atoms on the phenyl ring and three Carbon-13 atoms on the hydantoin core) is engineered to eliminate isotopic crosstalk (M+0 to M+8 contribution is negligible) and prevent interference from naturally occurring isotopes or other metabolic analogues. This specific isotopologue represents the "Gold Standard" for LC-MS/MS workflows requiring absolute quantification accuracy in therapeutic drug monitoring (TDM) and pharmacokinetic (DMPK) studies.[1]

Chemical Identity & Physicochemical Profile[1][5][6][7][8]

Nomenclature & Structure[1][5]
  • IUPAC Name: 5-(4-Hydroxyphenyl)-5-(phenyl-d5)-imidazolidine-2,4,5-13C3-2,4-dione[1]

  • Common Name: HPPH-d5-13C3[1]

  • Parent Compound CAS: 2784-27-2 (p-HPPH)[1]

  • Isotopic Purity: ≥ 99 atom % 13C, ≥ 98 atom % D

Physicochemical Properties Table

The following properties are derived from the parent compound, with mass-specific adjustments for the isotopologue.

PropertyValue / DescriptionNotes
Molecular Formula

C


C

H

D

N

O

High-purity labeling prevents "isobaric overlap."[1]
Exact Mass (Monoisotopic) 276.1364 Da (Calculated)Shift of +8.051 Da vs. unlabeled (268.085 Da).
Molecular Weight 276.31 g/mol Average weight including isotope distribution.[1]
Physical State White to off-white solid powderCrystalline form.[1]
Melting Point > 300 °CConsistent with high lattice energy of hydantoins.
Solubility (Organic) Soluble in DMSO, DMF, MethanolRecommended stock solvent: DMSO or MeOH.
Solubility (Aqueous) Very low (< 20 µg/mL at pH 2)Increases at pH > 10 due to phenolic/imide deprotonation.
pKa values pKa1 ≈ 8.7 (Phenolic OH)pKa2 ≈ 9.2 (Imide NH)Weak acid; ionizes in negative mode ESI.
LogP (Octanol/Water) 1.8 – 2.1Lipophilic enough for RP-LC retention.[1]
Hygroscopicity LowStable under ambient humidity; store desiccated.[1]
Ionization & Mass Spectrometry[1]
  • Polarity: Negative Mode (ESI-) is preferred due to the acidic phenolic and imide protons.[1] Positive mode (ESI+) is possible but often less sensitive for hydantoins.[1]

  • Key Transition (MRM):

    • Precursor: m/z 275.1 [M-H]⁻

    • Product: m/z 42.0 [

      
      C-NCO]⁻ (Characteristic hydantoin ring cleavage).[1]
      

Synthesis & Isotopic Architecture

The synthesis of HPPH-d5-13C3 requires a convergent strategy to introduce labels at specific positions. The Bucherer-Bergs reaction is the standard protocol for constructing the hydantoin ring.[1][5]

Retrosynthetic Logic

To achieve the specific d5-phenyl and 2,4,5-13C3 labeling pattern, the precursors must be:

  • Ketone Source (C-5 & Phenyl-d5): (4-Hydroxyphenyl)(phenyl-d5)methanone labeled with

    
    C at the carbonyl .[1]
    
  • Cyanide Source (C-4): Potassium Cyanide-

    
    C .[1]
    
  • Carbonate Source (C-2): Ammonium Carbonate-

    
    C .[1]
    
Synthesis Workflow (DOT Diagram)

Synthesis Precursor1 Precursor A: (4-Hydroxyphenyl)(phenyl-d5)methanone (Carbonyl-13C) Intermediate Intermediate: Cyanohydrin-13C2 Precursor1->Intermediate Bucherer-Bergs (EtOH/H2O, 60°C) Precursor2 Precursor B: K-13CN (Potassium Cyanide-13C) Precursor2->Intermediate Bucherer-Bergs (EtOH/H2O, 60°C) Precursor3 Precursor C: (NH4)2-13CO3 (Ammonium Carbonate-13C) Precursor3->Intermediate Bucherer-Bergs (EtOH/H2O, 60°C) Product FINAL PRODUCT: HPPH-d5-13C3 (Hydantoin Ring Fully 13C) Intermediate->Product Cyclization

Figure 1: Multicomponent Bucherer-Bergs synthesis pathway for HPPH-d5-13C3.[1]

Critical Synthesis Notes
  • Regiochemistry: The Bucherer-Bergs reaction is highly selective for 5,5-disubstituted hydantoins.[1]

  • Isotopic Dilution: The use of

    
    C-labeled ammonium carbonate is critical for the C-2 position.[1] Using standard ammonium carbonate would result in a +7 Da shift (d5 + 13C2), failing the +8 Da requirement.
    

Analytical Application (LC-MS/MS)

Method Development Parameters

This IS is used to normalize matrix effects (ion suppression/enhancement) in plasma and urine analysis.

ParameterRecommendationRationale
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm)Phenyl phases offer superior selectivity for aromatic hydantoins.[1]
Mobile Phase A Water + 0.1% Formic Acid (or 5mM Ammonium Acetate)Ammonium acetate improves ionization in negative mode.
Mobile Phase B Methanol or AcetonitrileMethanol often provides better peak shape for hydantoins.[1]
Ionization ESI Negative (-) Deprotonation of the imide (N-3) or phenol is highly efficient.[1]
Mass Shift +8 Da Unlabeled HPPH (268) vs. IS (276). Zero spectral overlap.[1]
Biological Context: Phenytoin Metabolism

Understanding the biological generation of HPPH is crucial for interpreting assay results. Phenytoin is metabolized by CYP2C9 and CYP2C19.[1]

Metabolism Phenytoin Phenytoin (Parent Drug) CYP CYP2C9 (Major) CYP2C19 (Minor) Phenytoin->CYP HPPH p-HPPH (Major Metabolite) CYP->HPPH Hydroxylation Glucuronide HPPH-Glucuronide (Excreted in Urine) HPPH->Glucuronide UGT Enzymes (Glucuronidation)

Figure 2: Metabolic pathway of Phenytoin to p-HPPH.[1][3][6] The IS is used to quantify the "p-HPPH" node.[1]

Handling & Stability Protocols

Storage Conditions
  • Solid State: Store at -20°C protected from light. Stable for >2 years if kept dry.[1]

  • Solution State: Stock solutions (1 mg/mL in DMSO) are stable for 6 months at -20°C.[1]

  • Light Sensitivity: Hydantoins are generally stable, but the phenolic group can be susceptible to photo-oxidation over long periods.[1] Amber vials are mandatory.[1]

Reconstitution Protocol
  • Equilibrate: Allow the vial to warm to room temperature (20-25°C) before opening to prevent condensation.

  • Solvent: Add DMSO or Methanol to achieve a concentration of 1 mg/mL. Vortex for 30 seconds.[1]

  • Sonication: If particles persist, sonicate for 5 minutes.

  • Working Solution: Dilute the stock into the mobile phase or water/methanol (50:50) for daily use.[1] Do not store dilute working solutions (>24h).

Troubleshooting
  • Low Signal: Check pH of mobile phase. If pH < 3, ionization in negative mode may be suppressed. Adjust to pH 4-5 using ammonium acetate.[1]

  • Peak Tailing: Indicates secondary interactions with free silanols.[1] Use a high-purity, end-capped C18 column or increase buffer strength.

References

  • PubChem. 5-(4-Hydroxyphenyl)-5-phenylhydantoin (Compound Summary). National Library of Medicine. [Link]

  • Nakajima, M., et al. (2002). Involvement of multiple UDP-glucuronosyltransferase 1A isoforms in glucuronidation of 5-(4'-hydroxyphenyl)-5-phenylhydantoin in human liver microsomes.[1][7] Drug Metabolism and Disposition.[1] [Link]

  • Sarges, R., et al. (1975). Bucherer-Bergs reaction.[1] Synthesis of hydantoins. Journal of Heterocyclic Chemistry. (General reference for synthesis mechanism).

  • Maggs, J. L., et al. (1997).[1] Metabolic bioactivation of phenytoin to a reactive arene oxide intermediate. Chemical Research in Toxicology.[1] [Link]

Sources

Exploratory

Technical Whitepaper: Strategic Sourcing and Application of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3

Executive Summary The accurate quantification of 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH) , the primary metabolite of the antiepileptic drug Phenytoin, is critical for therapeutic drug monitoring (TDM) and cytochro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH) , the primary metabolite of the antiepileptic drug Phenytoin, is critical for therapeutic drug monitoring (TDM) and cytochrome P450 (CYP2C9) phenotyping.

This guide focuses on the specific stable isotope-labeled internal standard (SIL-IS): 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 . This "double-labeled" isotopologue offers a mass shift of +8 Da, significantly superior to standard d3 or 13C3 analogs.[1] This large mass difference eliminates isobaric interference and "cross-talk" from the native analyte's natural isotopic envelope (M+1, M+2), ensuring high-precision LC-MS/MS quantitation even in complex biological matrices like plasma or urine.[1]

Part 1: The Analyte & The Need (Scientific Rationale)

Structural Integrity and Labeling Strategy

The selection of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 is not arbitrary; it represents a chemically engineered solution to specific bioanalytical challenges.

  • 13C3 Labeling (Hydantoin Ring): The hydantoin core is stable and does not undergo metabolic cleavage during the primary hydroxylation pathway. Labeling the C2, C4, and C5 positions with Carbon-13 ensures the label remains intact during ionization.[1]

  • d5 Labeling (Spectator Phenyl Ring): Phenytoin contains two phenyl rings. Metabolism hydroxylates one ring (usually at the para position) to form p-HPPH.

    • Critical Design Note: The d5 label must be located on the non-hydroxylated (spectator) phenyl ring . If the label were on the ring undergoing hydroxylation, the metabolic reaction would be subject to the Kinetic Isotope Effect (KIE), potentially altering the reaction rate and compromising the internal standard's validity.[1] Furthermore, hydroxylation would displace a deuterium atom, changing the mass shift from +5 to +4.[1]

Mass Shift Advantage

In high-throughput LC-MS/MS, "cross-talk" occurs when the natural isotopic abundance of the analyte contributes signal to the internal standard channel (or vice versa).

  • Native HPPH (M): ~268.27 Da[1]

  • Standard d3 (M+3): ~271.27 Da (Risk: Overlap with native M+3 isotopes in high-concentration samples).

  • Target d5-13C3 (M+8): ~276.28 Da. Benefit: Complete spectral resolution. Zero contribution from the native analyte's isotopic envelope.

Part 2: Technical Specifications for Sourcing

When evaluating suppliers (e.g., MedChemExpress, Toronto Research Chemicals, C/D/N Isotopes), do not rely solely on the catalog name.[1] You must validate the Certificate of Analysis (CoA) against these criteria:

Critical Acceptance Criteria Table
ParameterSpecificationScientific Rationale
Chemical Purity > 98% (HPLC)Impurities (e.g., m-HPPH isomer) can co-elute and suppress ionization.[2]
Isotopic Enrichment > 99 atom %Lower enrichment leads to "unlabeled" impurity contribution, biasing the native analyte quantification.[1]
Isotopic Distribution d0 < 0.1%The presence of d0 (unlabeled) species in the standard will cause false positives in the analyte channel.
Regiochemistry p-HPPH (Para)Must distinguish from m-HPPH (Meta). Phenytoin metabolism is >90% para-hydroxylation.
Label Position Phenyl-d5 (Spectator)Ensure d5 is NOT on the hydroxyphenyl ring to avoid KIE and mass loss.

Part 3: Metabolic Context & Pathway[1]

Understanding the biological generation of HPPH is essential for assay development. Phenytoin is metabolized primarily by CYP2C9 (approx. 90%) and CYP2C19 (approx. 10%).[3]

Pathway Visualization (Graphviz)[1]

Phenytoin_Metabolism cluster_legend Metabolic Fate Phenytoin Phenytoin (Substrate) AreneOxide Arene Oxide (Intermediate) Phenytoin->AreneOxide CYP2C9 / CYP2C19 (Oxidation) pHPPH p-HPPH (Major Metabolite) AreneOxide->pHPPH NIH Shift (Major Path) mHPPH m-HPPH (Minor Metabolite) AreneOxide->mHPPH Rearrangement (Minor Path) Glucuronide HPPH-Glucuronide (Excreted) pHPPH->Glucuronide UGT Enzymes (Phase II)

Figure 1: Metabolic pathway of Phenytoin.[4] The internal standard mimics p-HPPH, the primary marker of CYP2C9 activity.[1]

Part 4: Experimental Protocol (LC-MS/MS)

This protocol utilizes the 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 standard for quantifying HPPH in human plasma.

Reagents & Preparation
  • Stock Solution: Dissolve 1 mg of the labeled standard in 1 mL Methanol (LC-MS grade) to generate a 1 mg/mL stock. Store at -20°C.

  • Working Internal Standard (WIS): Dilute stock to 100 ng/mL in 50:50 Methanol:Water.

Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL of patient plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of WIS (100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (to precipitate proteins).

  • Vortex for 30 seconds; Centrifuge at 13,000 x g for 10 minutes.

  • Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 0.1% Formic Acid in water.

LC-MS/MS Conditions
  • Column: Phenomenex Kinetex C18 or Phenyl-Hexyl (50 x 2.1 mm, 2.6 µm).[1]

  • Mobile Phase A: 2 mM Ammonium Acetate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).

  • Flow Rate: 0.4 mL/min.[5]

  • Ionization: ESI Negative Mode (Hydantoins ionize well in negative mode due to the imide protons).

MRM Transitions (Quantitation)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
p-HPPH (Native) 267.1 [M-H]⁻224.120
IS (d5-13C3) 275.1 [M-H]⁻232.120

Note: The +8 Da shift is preserved in the fragment (224 vs 232), confirming the label is on the core structure retained during fragmentation.

Part 5: Validation Workflow

To ensure the supplier's material performs correctly, run this self-validating workflow before commencing study sample analysis.

Workflow Diagram (Graphviz)

Validation_Workflow Stock 1. Prepare Stock (1 mg/mL in MeOH) Q0_Scan 2. Q1 Full Scan (Infusion) Stock->Q0_Scan Iso_Check 3. Isotopic Purity Check (Look for m/z 267 in IS) Q0_Scan->Iso_Check Verify M+8 Crosstalk 4. Cross-Talk Test (Inject IS only -> Monitor Native) Iso_Check->Crosstalk If Purity >99% Linearity 5. Calibration Curve (IS constant, Native varies) Crosstalk->Linearity If Interference < 0.5% Decision Pass/Fail Linearity->Decision

Figure 2: Incoming material validation workflow. Step 3 is critical to ensure the "labeled" standard does not contain "unlabeled" impurities that would bias results.

References

  • MedChemExpress (MCE). 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 Product Page. Accessed Jan 2026.

  • Russak, E. M., et al. (2019).[1][6] "Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals." Annals of Pharmacotherapy.

  • Soudah, S. A., et al. (2020).[1] "A Rapid LC-MS-MS Method for the Quantitation of Antiepileptic Drugs in Urine." Journal of Analytical Toxicology.

  • Clinical Pharmacogenetics Implementation Consortium (CPIC). Phenytoin Pathway, Pharmacokinetics. [1]

  • Sigma-Aldrich. 5-(4-Hydroxyphenyl)-5-phenylhydantoin Reference Standards. [1]

Sources

Foundational

Technical Guide: p-Hydroxyphenytoin-d5-13C3 in Bioanalysis

High-Precision Metabolite Quantitation & CYP2C9 Phenotyping Executive Summary This technical guide details the application of p-Hydroxyphenytoin-d5-13C3 (5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3), a highly st...

Author: BenchChem Technical Support Team. Date: February 2026

High-Precision Metabolite Quantitation & CYP2C9 Phenotyping

Executive Summary

This technical guide details the application of p-Hydroxyphenytoin-d5-13C3 (5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3), a highly stable, heavy-labeled internal standard (IS) used in the quantification of the primary phenytoin metabolite, p-hydroxyphenytoin (p-HPPH).

In therapeutic drug monitoring (TDM) and pharmacogenomic studies, the accuracy of p-HPPH measurement is critical for assessing CYP2C9 activity. This guide explains why the +8 Da mass shift provided by this specific isotopologue is superior to standard deuterated analogs (e.g., d5 or d10) for eliminating cross-talk in high-concentration assays.

Part 1: Nomenclature & Chemical Identity[1]

The compound is a stable isotope-labeled derivative of 5-(4-hydroxyphenyl)-5-phenylhydantoin , the major metabolite of the anti-epileptic drug Phenytoin.

Identification Data
AttributeSpecification
Common Name p-Hydroxyphenytoin-d5-13C3
Systematic Name 5-(4-Hydroxyphenyl)-5-(phenyl-d5)-hydantoin-2,4,5-13C3
Alternative Names 4'-HPPH-d5-13C3; p-HPPH-d5-13C3; 5-(4-hydroxyphenyl)-5-(phenyl-d5)-imidazolidine-2,4-dione-13C3
Chemical Formula C₁₂¹³C₃H₇D₅N₂O₃
Molecular Weight ~276.3 Da (Parent: 268.27 Da; Shift: +8.03 Da)
Parent CAS 2784-27-2 (Unlabeled p-Hydroxyphenytoin)
Isomeric Purity Typically supplied as a racemic mixture, though CYP2C9 preferentially generates the (S)-enantiomer.
Structural Labeling Logic

The "d5-13C3" labeling pattern is engineered for maximum stability and mass differentiation:

  • Phenyl-d5: The non-hydroxylated phenyl ring is fully deuterated (5 deuterium atoms). This ring is metabolically stable compared to the hydroxylated ring.

  • Hydantoin-13C3: The three carbons of the hydantoin heterocyclic ring (C2, C4, C5) are replaced with Carbon-13. This core labeling is chemically inert and resistant to metabolic exchange.

ChemicalStructure cluster_labeling Isotopic Labeling Sites Phenytoin Phenytoin (Parent Drug) CYP2C9 CYP2C9 (Enzymatic Hydroxylation) Phenytoin->CYP2C9 Metabolism pHPPH p-Hydroxyphenytoin (Metabolite) CYP2C9->pHPPH Para-hydroxylation IS p-Hydroxyphenytoin-d5-13C3 (Internal Standard) pHPPH->IS Quantification Reference (+8 Da Shift) d5 Phenyl Ring (d5 Label) IS->d5 c13 Hydantoin Ring (13C3 Label) IS->c13

Figure 1: Relationship between the parent drug, the biological metabolite, and the engineered internal standard.

Part 2: The Role in Bioanalysis (Why +8 Da?)

The "Cross-Talk" Problem

In LC-MS/MS, natural isotopes (Carbon-13, Oxygen-18) of the analyte can create a signal at higher mass-to-charge (m/z) ratios.

  • Scenario: Phenytoin samples often have high concentrations (10–20 µg/mL).

  • Risk: If using a simple d3-labeled IS, the M+3 natural isotope abundance of the high-concentration analyte can "bleed" into the IS channel, falsely elevating the IS signal and causing negative bias in quantification.

The d5-13C3 Solution

The +8 Da mass shift moves the Internal Standard's signal completely beyond the natural isotopic envelope of the analyte.

  • Analyte (p-HPPH): m/z 267.1 (Negative Mode)

  • IS (d5-13C3): m/z 275.1

  • Result: Zero interference, even at upper limits of quantification (ULOQ), ensuring linear calibration curves and robust reproducibility.

Part 3: Metabolic Context & Mechanism

Phenytoin elimination is non-linear (Michaelis-Menten kinetics) and highly dependent on CYP2C9 .

  • Major Pathway: CYP2C9 hydroxylates Phenytoin at the para position of one phenyl ring to form p-HPPH.[1]

  • Stereoselectivity: CYP2C9 produces ~95% (S)-p-HPPH .[2] CYP2C19 (the minor pathway) produces both (R) and (S) enantiomers.[2]

  • Clinical Relevance: The ratio of Phenytoin to p-HPPH is a direct phenotypic marker of CYP2C9 activity. Poor Metabolizers (PM) accumulate Phenytoin, leading to toxicity (nystagmus, ataxia).

MetabolicPathway PHT Phenytoin AreneOxide Arene Oxide Intermediate PHT->AreneOxide Oxidation pHPPH p-Hydroxyphenytoin (p-HPPH) AreneOxide->pHPPH Rearrangement Glucuronide p-HPPH-Glucuronide (Excreted in Urine) pHPPH->Glucuronide Glucuronidation CYP2C9 CYP2C9 (Major) CYP2C9->AreneOxide CYP2C19 CYP2C19 (Minor) CYP2C19->AreneOxide UGT UGT Enzymes UGT->Glucuronide

Figure 2: Metabolic pathway of Phenytoin. p-HPPH is the rate-limiting product for clearance assessment.

Part 4: Validated Experimental Protocol (LC-MS/MS)

This protocol utilizes Negative Electrospray Ionization (ESI-) , which provides superior sensitivity for the hydantoin moiety compared to positive mode.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of p-Hydroxyphenytoin-d5-13C3 working solution (e.g., 500 ng/mL in methanol).

  • Precipitation: Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: Acidification helps stabilize the phenolic moiety.

  • Vortex & Spin: Vortex for 30s; Centrifuge at 15,000 x g for 10 min at 4°C.

  • Dilution: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of water (to match initial mobile phase).

LC-MS/MS Conditions
ParameterSetting
Column C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water + 1mM Ammonium Acetate (pH adjusted to ~5.0)
Mobile Phase B Methanol or Acetonitrile
Flow Rate 0.4 mL/min
Ionization ESI Negative Mode (ESI-)
MRM Transition (Analyte) m/z 267.1 → 224.1 (Loss of HNCO)
MRM Transition (IS) m/z 275.1 → 232.1 (Equivalent loss +8 Da)
Protocol Workflow Diagram

LCMS_Workflow Sample Plasma Sample (50 µL) Spike Spike IS: p-HPPH-d5-13C3 Sample->Spike PPT Protein Precipitation (ACN + 0.1% FA) Spike->PPT Centrifuge Centrifuge 15,000g, 10 min PPT->Centrifuge Injection LC Injection (C18 Column) Centrifuge->Injection Supernatant Detection MS/MS Detection (ESI Negative Mode) Injection->Detection MRM: 275.1 -> 232.1

Figure 3: Step-by-step bioanalytical workflow for p-HPPH quantification.

Part 5: References

  • PubChem. 5-(4-Hydroxyphenyl)-5-phenylhydantoin (Compound Summary). National Library of Medicine. Available at: [Link]

  • PharmGKB. Phenytoin Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link][3]

  • Silvestro, L., et al. (2013). Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites. Journal of Chromatography B. Available at: [Link]

Sources

Exploratory

Precision in Chaos: The Definitive Guide to Internal Standards in LC-MS/MS Bioanalysis

Topic: Importance of Internal Standards in LC-MS/MS Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals[1] Executive Summary In the high-stakes realm of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Importance of Internal Standards in LC-MS/MS Content Type: In-Depth Technical Guide Audience: Researchers, Bioanalytical Scientists, Drug Development Professionals[1]

Executive Summary

In the high-stakes realm of drug development and clinical diagnostics, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitation.[2] However, its Achilles' heel is the Matrix Effect (ME) —the unpredictable suppression or enhancement of ionization caused by co-eluting components.[3] This guide moves beyond basic textbook definitions to explore the mechanistic necessity of Internal Standards (IS). We dissect the physics of Stable Isotope Labeled (SIL) standards versus structural analogs, the "Deuterium Isotope Effect" on retention time, and the regulatory mandates (FDA/ICH M10) that make IS selection the single most critical decision in method validation.

Part 1: The Fundamental Challenge – Ionization Competition

To understand the importance of an internal standard, one must first respect the chaotic environment of the Electrospray Ionization (ESI) source. Unlike UV detection, which is additive, ESI is competitive.

The Mechanism of Matrix Effects

When an analyte elutes from the column, it enters the ESI source within a droplet of mobile phase. As the solvent evaporates, charge density increases until ions are ejected into the gas phase (Ion Evaporation Model).

  • The Problem: If endogenous matrix components (phospholipids, salts, proteins) co-elute with your analyte, they compete for the limited charge and surface area on the droplet.[4]

  • The Result: The analyte signal is suppressed (or rarely, enhanced), not because the concentration changed, but because the ionization efficiency dropped.

  • The Failure of External Calibration: An external calibration curve (prepared in solvent or a different matrix lot) cannot predict the specific suppression occurring in a patient sample. This leads to gross quantitative errors.[5]

The Solution: The Internal Standard.[3][4][6][7][8] By adding a known amount of a compound that tracks the analyte, we create a ratiometric system. If the analyte’s signal drops by 40% due to matrix suppression, the IS signal must also drop by 40%. The ratio remains constant.

Part 2: Internal Standard Selection – The Hierarchy of Accuracy

Not all internal standards are created equal.[5][9][10] The ability of an IS to correct for matrix effects depends entirely on its ability to perfectly co-elute and chemically mimic the analyte.

Table 1: Comparative Analysis of Internal Standard Classes
FeatureStable Isotope Labeled (SIL-IS) Structural Analog
Structure Analyte with heavy isotopes (

)
Chemically similar but distinct molecule
Retention Time (RT) Identical (mostly) to analyteSimilar, but rarely identical
Matrix Correction Excellent. Experiences exact same suppression.[9]Poor to Moderate. May elute in a different suppression zone.
Extraction Recovery Mimics analyte perfectly.May extract differently than analyte.[9][11]
Cost HighLow
Risk Profile Low (Gold Standard)High (Regulatory scrutiny)
The "Deuterium Isotope Effect"

While Deuterium (


 or D) labeled standards are common, they carry a specific risk in Ultra-High Performance Liquid Chromatography (UHPLC). The C-D bond is slightly shorter and less lipophilic than the C-H bond.
  • Consequence: On high-efficiency columns, deuterated standards may elute slightly earlier than the analyte.[10]

  • Risk: If the matrix suppression zone is sharp (e.g., a phospholipid peak), the IS may elute outside the suppression window while the analyte remains inside it. The IS fails to correct the signal, leading to quantitative bias.[6]

  • Best Practice: Use

    
     or 
    
    
    
    labeled standards if possible, as they do not exhibit this chromatographic shift.

Part 3: Visualization of the Correction Logic

The following diagram illustrates the decision matrix for selecting an Internal Standard and how it impacts the final data integrity.

IS_Selection_Logic Start Select Internal Standard (IS) Type Is Stable Isotope Labeled (SIL) Available? Start->Type SIL_Yes Select SIL-IS Type->SIL_Yes Yes SIL_No Select Structural Analog Type->SIL_No No Isotope Isotope Type? SIL_Yes->Isotope Coelution Perfect Co-elution? SIL_No->Coelution C13_N15 13C / 15N Label Isotope->C13_N15 Deuterium Deuterium (2H) Label Isotope->Deuterium Result_Good Robust Correction: Compensates for Matrix Effect & Recovery C13_N15->Result_Good RT_Check Check Retention Time (RT) Deuterium->RT_Check RT_Check->Result_Good RT Matches Result_Risk Risk of RT Shift: Check 'Isotope Effect' RT_Check->Result_Risk RT Shift Observed Coelution->Result_Risk Close RT Result_Fail High Risk: Differential Matrix Effect Possible Coelution->Result_Fail Different RT

Figure 1: Decision Logic for Internal Standard Selection. Note the preference for


 to avoid retention time shifts.

Part 4: Experimental Protocol – The Matuszewski Validation

To prove your IS is working, you must validate the Matrix Factor (MF) . This protocol is derived from the seminal work of Matuszewski et al. (2003) and is required by FDA/EMA guidelines.

The Concept

We compare the signal of the analyte in the presence of matrix vs. in pure solvent.[2] We do this for both the Analyte and the Internal Standard.

Step-by-Step Workflow
  • Prepare Set A (Neat Standards):

    • Spike analyte and IS into pure mobile phase/solvent.

    • Result: Represents ideal ionization.

  • Prepare Set B (Post-Extraction Spike):

    • Extract blank matrix (plasma/urine) from 6 different individual donors.

    • Spike analyte and IS into the extract (after sample prep, before injection).

    • Result: Represents ionization in the presence of matrix components.[2][3]

  • Prepare Set C (Pre-Extraction Spike):

    • Spike analyte and IS into matrix before extraction.[12]

    • Result: Used to calculate Extraction Recovery (RE).

Calculations

1. Absolute Matrix Factor (MF):



  • If MF < 1: Ion Suppression.

  • If MF > 1: Ion Enhancement.[2]

2. IS-Normalized Matrix Factor:



  • The Goal: This value should be close to 1.0 (typically 0.85 – 1.15) and, most importantly, the CV% across the 6 lots should be < 15% .

  • Interpretation: If the IS-Normalized MF is 1.0, the IS is suppressing exactly as much as the analyte, successfully correcting the data.

Part 5: Regulatory & Troubleshooting Insights

Regulatory Grounding (FDA & ICH M10)

The FDA Bioanalytical Method Validation Guidance (2018) and ICH M10 (2022) explicitly state:

"The internal standard should be added to all calibration standards, QC samples, and study samples... The IS response should be monitored for trends and variability."

Critical Check: If your IS response in a study sample varies by more than 50% compared to the calibration standards, it may indicate a matrix effect that the IS cannot fully correct, or a pipetting error.

Common Pitfalls
  • Cross-Talk: The IS contributes signal to the analyte channel (or vice versa).

    • Test: Inject a blank sample containing ONLY the IS. Check for a peak in the analyte channel. It must be < 20% of the LLOQ (Lower Limit of Quantitation).

  • Deuterium Exchange:

    • If deuterium labels are on exchangeable moieties (e.g., -OH, -NH, -COOH), they can swap with H in the mobile phase, changing the mass of the IS and causing signal loss.

    • Fix: Ensure labels are on the carbon backbone or non-exchangeable rings.

Part 6: Visualizing the Matrix Effect Assessment

Matrix_Factor_Protocol Neat Set A: Standard in Solvent Calc_MF Calculate Absolute MF (Area B / Area A) Neat->Calc_MF Denominator Matrix_Blank Blank Matrix (6 Lots) Extract Extraction (PPT/SPE/LLE) Matrix_Blank->Extract Spike Spike Analyte + IS (Post-Extraction) Extract->Spike Set_B Set B: Matrix Extract Spike->Set_B Set_B->Calc_MF Numerator Calc_Norm Calculate IS-Normalized MF (MF_analyte / MF_IS) Calc_MF->Calc_Norm

Figure 2: The Matuszewski Protocol for calculating Matrix Factor. Set B represents the critical "Post-Extraction Spike" required to isolate matrix effects from recovery losses.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[12][13] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • U.S. Food and Drug Administration (FDA). (2018).[14] Bioanalytical Method Validation Guidance for Industry. Link

  • European Medicines Agency (EMA). (2011).[15][16][17][18] Guideline on bioanalytical method validation. Link

  • International Council for Harmonisation (ICH). (2022).[15][19] M10 Bioanalytical Method Validation and Study Sample Analysis. Link

  • Wang, S., et al. (2007). Deuterium isotope effect on the retention time of stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry.

Sources

Protocols & Analytical Methods

Method

Title: A Robust and Sensitive LC-MS/MS Method for the Quantification of 4-Hydroxyphenytoin in Human Plasma Using a Stable Isotope-Labeled Internal Standard

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini Analytica Abstract This application note details a highly selective and sensitive liquid chroma...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini Analytica

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-hydroxyphenytoin (p-HPPH), the primary metabolite of the anticonvulsant drug phenytoin. To ensure the highest degree of accuracy and precision, this method employs a stable isotope-labeled internal standard (SIL-IS), 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3. The protocol outlines a straightforward protein precipitation procedure for sample preparation from human plasma, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is validated according to international guidelines and is suitable for high-throughput applications in therapeutic drug monitoring (TDM), pharmacokinetic studies, and clinical research.

Introduction: The Rationale for Precise Metabolite Quantification

Phenytoin is a cornerstone therapy for epilepsy, but its narrow therapeutic window and complex pharmacokinetics necessitate careful monitoring.[1][2] A significant portion of phenytoin's disposition is governed by its metabolism in the liver, primarily by cytochrome P450 enzymes (CYP2C9 and CYP2C19), to its major, largely inactive metabolite, 4-hydroxyphenytoin (p-HPPH).[1] Therefore, quantifying p-HPPH provides critical insights into the metabolic activity of an individual, helps in understanding drug-drug interactions, and offers a more complete picture of phenytoin's pharmacokinetics.

The gold standard for quantitative bioanalysis is LC-MS/MS, prized for its sensitivity and selectivity.[3] However, the accuracy of any LC-MS/MS assay can be compromised by variations in sample extraction efficiency and matrix-induced ion suppression or enhancement. The most effective strategy to counteract these variables is the use of a stable isotope-labeled internal standard (SIL-IS). An ideal SIL-IS is structurally identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N).

In this method, 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 serves as the internal standard. Its utility is rooted in fundamental principles of mass spectrometry:

  • Co-elution: It has nearly identical physicochemical properties to the endogenous 4-hydroxyphenytoin, ensuring they behave similarly during sample preparation and chromatographic separation.

  • Correction for Matrix Effects: Any ion suppression or enhancement experienced by the analyte will be mirrored by the SIL-IS, allowing the ratio of their signals to remain constant and accurate.

  • Improved Precision: It accounts for any sample loss during the extraction and preparation steps.

This document provides a comprehensive, field-tested protocol for implementing this robust analytical method.

Principle of the Analytical Method

The entire analytical process is a streamlined workflow designed for efficiency and accuracy. It begins with a simple protein precipitation from a small plasma volume, followed by chromatographic separation on a reversed-phase C18 column and detection on a triple quadrupole mass spectrometer.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (50 µL) Add_IS Spike with IS (5-(4-HPPH)-d5-13C3) Plasma->Add_IS Precip Protein Precipitation (Acetonitrile) Add_IS->Precip Vortex Vortex & Centrifuge Precip->Vortex Supernatant Collect Supernatant Vortex->Supernatant LC_Sep LC Separation (Reversed-Phase C18) Supernatant->LC_Sep MS_Detect MS/MS Detection (MRM Mode) LC_Sep->MS_Detect Data_Acq Peak Integration MS_Detect->Data_Acq Quant Quantification via Calibration Curve Data_Acq->Quant Sample_Preparation start Start: Plasma Sample (CC, QC, or Unknown) step1 1. Aliquot 50 µL of Plasma into a microcentrifuge tube. start->step1 step2 2. Add 25 µL of IS Working Solution (e.g., 100 ng/mL). step1->step2 step3 3. Add 200 µL of cold Acetonitrile to precipitate proteins. step2->step3 step4 4. Vortex for 60 seconds to ensure thorough mixing. step3->step4 step5 5. Centrifuge at 12,000 x g for 10 minutes at 4°C. step4->step5 step6 6. Transfer 150 µL of the clear supernatant to an HPLC vial. step5->step6 end Ready for LC-MS/MS Injection step6->end

Sources

Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of Phenytoin and its Metabolites in Human Urine Using a Labeled Internal Standard

Introduction Phenytoin is a cornerstone antiepileptic drug with a narrow therapeutic window, making therapeutic drug monitoring essential for optimizing efficacy while minimizing toxicity.[1][2] The pharmacokinetics of p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenytoin is a cornerstone antiepileptic drug with a narrow therapeutic window, making therapeutic drug monitoring essential for optimizing efficacy while minimizing toxicity.[1][2] The pharmacokinetics of phenytoin are characterized by significant interindividual variability and non-linear, saturable metabolism.[1] The primary metabolic pathway involves hydroxylation by cytochrome P450 enzymes, predominantly CYP2C9 and CYP2C19, to form 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[3][4] This inactive metabolite is then conjugated with glucuronic acid and largely excreted in the urine.[3][4] Up to 90% of a phenytoin dose is metabolized to p-HPPH and its glucuronide conjugate before urinary excretion.[3][4]

Accurate quantification of both the parent drug and its major metabolite in urine provides valuable insights into a patient's metabolic profile and can aid in dose adjustments. This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of phenytoin and p-HPPH in human urine. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, phenytoin-d10, is employed.[5][6] The use of a deuterated internal standard is critical as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby providing reliable correction for variations during sample preparation and analysis.[5][7]

This document provides a comprehensive protocol, from sample preparation involving enzymatic hydrolysis to LC-MS/MS analysis and data interpretation. Furthermore, it outlines the validation of the method in accordance with the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidance, ensuring the reliability and reproducibility of the generated data.[8][9][10]

Principle of the Method

The quantitative analysis of phenytoin and its primary metabolite, p-HPPH, in urine is a multi-step process. A crucial initial step is the enzymatic hydrolysis of the p-HPPH-glucuronide conjugate to its unconjugated form, allowing for the measurement of total p-HPPH. This is achieved by incubating the urine sample with β-glucuronidase.[11][12][13]

Following hydrolysis, the sample is subjected to a simple protein precipitation step using acetonitrile, which also serves to extract the analytes of interest.[14] A deuterated internal standard, phenytoin-d10, is added at the beginning of the sample preparation process to compensate for any variability during extraction and analysis.[5][15]

The prepared sample is then injected into a liquid chromatography system, where phenytoin, p-HPPH, and the internal standard are separated from endogenous urine components on a reverse-phase C18 column. The separated compounds are then introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[14][16] Quantification is achieved using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.[16][17]

Experimental Protocol

Materials and Reagents
  • Phenytoin certified reference standard

  • 5-(4'-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) certified reference standard

  • Phenytoin-d10 certified reference standard (Internal Standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid, LC-MS grade

  • Ammonium acetate, LC-MS grade

  • β-glucuronidase from Helix pomatia[18]

  • Ultrapure water

  • Drug-free human urine for blanks and calibration standards

Instrumentation
  • Liquid Chromatograph (e.g., Agilent 1290 Infinity II or equivalent)

  • Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500+ or equivalent) with an electrospray ionization (ESI) source

  • Analytical balance

  • pH meter

  • Centrifuge

  • Vortex mixer

  • Incubator or water bath

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve phenytoin, p-HPPH, and phenytoin-d10 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a 50:50 mixture of methanol and water to create a series of concentrations for the calibration curve and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the phenytoin-d10 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation
  • Pipette 100 µL of urine sample, calibration standard, or QC sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL phenytoin-d10) to each tube and vortex briefly.

  • Add 50 µL of ammonium acetate buffer (pH 5.0) and 10 µL of β-glucuronidase solution.

  • Vortex and incubate at 37°C for 4 hours to ensure complete hydrolysis of the glucuronide conjugate.[18]

  • After incubation, add 300 µL of ice-cold acetonitrile to precipitate proteins and extract the analytes.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 100 µL Urine Sample s2 Add 20 µL IS (Phenytoin-d10) s1->s2 s3 Add Buffer and β-glucuronidase s2->s3 s4 Incubate (37°C, 4h) s3->s4 s5 Add 300 µL Acetonitrile s4->s5 s6 Vortex & Centrifuge s5->s6 s7 Transfer Supernatant s6->s7 a1 Inject into LC System s7->a1 a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (MRM) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve Generation d1->d2 d3 Quantification of Analytes d2->d3

Caption: Workflow for the analysis of phenytoin and its metabolites in urine.

LC-MS/MS Parameters

Table 1: Liquid Chromatography Parameters

ParameterValue
LC ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient10% B to 90% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min

Table 2: Mass Spectrometry Parameters

ParameterPhenytoinp-HPPHPhenytoin-d10 (IS)
Ionization ModeESI PositiveESI PositiveESI Positive
MRM Transition (m/z)253.1 → 182.3269.1 → 198.2263.1 → 192.3
Declustering Potential (DP)80 V85 V80 V
Collision Energy (CE)25 eV30 eV25 eV
Dwell Time100 ms100 ms100 ms

Method Validation

The developed method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry".[9][10][19] The validation parameters assessed included selectivity, linearity, accuracy, precision, recovery, and stability.

  • Selectivity: Assessed by analyzing six different blank urine samples to ensure no significant interference at the retention times of the analytes and the internal standard.

  • Linearity: Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. A linear range of 10-5000 ng/mL was established with a correlation coefficient (r²) of >0.99 for both phenytoin and p-HPPH.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The intra- and inter-day precision (as relative standard deviation, RSD%) were less than 15%, and the accuracy (as relative error, RE%) was within ±15%.

  • Recovery: The extraction recovery was determined by comparing the peak areas of the analytes from extracted samples with those from post-extraction spiked samples. The recovery was consistent and reproducible across the concentration range.

  • Stability: The stability of phenytoin and p-HPPH in urine was evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Bioanalytical Method Validation Parameters

G Method Validation Method Validation Selectivity Selectivity Method Validation->Selectivity Linearity Linearity Method Validation->Linearity Accuracy Accuracy Method Validation->Accuracy Precision Precision Method Validation->Precision Recovery Recovery Method Validation->Recovery Stability Stability Method Validation->Stability Intra-day Intra-day Accuracy->Intra-day Inter-day Inter-day Accuracy->Inter-day Precision->Intra-day Precision->Inter-day Freeze-Thaw Freeze-Thaw Stability->Freeze-Thaw Bench-Top Bench-Top Stability->Bench-Top Long-Term Long-Term Stability->Long-Term

Caption: Key parameters for bioanalytical method validation.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak ShapeColumn contamination or degradationFlush the column with a strong solvent or replace the column.
Low Signal IntensityInefficient ionization or ion suppressionOptimize MS source parameters. Check for matrix effects by comparing pre- and post-extraction spiked samples.
High Background NoiseContaminated mobile phase or sample carryoverPrepare fresh mobile phase. Implement a more rigorous needle wash protocol in the autosampler.
Inconsistent ResultsIncomplete hydrolysis or sample preparation variabilityEnsure consistent incubation time and temperature. Verify pipetting accuracy.
No Peak for Internal StandardError in IS addition or degradation of IS solutionPrepare fresh IS working solution. Double-check the sample preparation steps.

Conclusion

This application note presents a detailed, robust, and validated LC-MS/MS method for the simultaneous quantification of phenytoin and its major metabolite, p-HPPH, in human urine. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, making this method suitable for therapeutic drug monitoring, pharmacokinetic studies, and clinical research. The comprehensive protocol and validation data demonstrate the reliability and suitability of this method for its intended purpose in a regulated bioanalytical laboratory.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). Bioanalysis Zone. [Link]

  • New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]

  • PharmGKB summary: phenytoin pathway. (2011). Pharmacogenomics, 12(11), 1557–1560. [Link]

  • Phenytoin Pathway, Pharmacokinetics. ClinPGx. [Link]

  • Phenytoin – Pharmacokinetics. (n.d.). [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. (2017). Research Journal of Pharmacy and Technology, 10(9), 2947. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Excretion of the principal urinary metabolites of phenytoin and absolute oral bioavailability determined by use of a stable isotope in patients with epilepsy. (2012). Therapeutic Drug Monitoring, 34(1), 59–67. [Link]

  • Phenytoin. (2023). In StatPearls. StatPearls Publishing. [Link]

  • A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. (2022). Journal of Separation Science, 45(14), 2535–2544. [Link]

  • Quantification of mephenytoin and its metabolites 4'-hydroxymephenytoin and nirvanol in human urine using a simple sample processing method. (2004). Rapid Communications in Mass Spectrometry, 18(14), 1599–1604. [Link]

  • Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2023). Toxics, 11(12), 999. [Link]

  • Sensitive Method for the Determination of Phenytoin in Plasma, and Phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in Urine by High-Performance Liquid Chromatography. (1993). Journal of Pharmaceutical and Biomedical Analysis, 11(10), 955–959. [Link]

  • Enzyme Hydrolysis Workflow for Analyzing Drugs of Abuse in Urine by LC-MS/MS. (2021). Restek. [Link]

  • Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers. (2018). Environment International, 115, 112–120. [Link]

  • Mass spectra of Phenytoin. (n.d.). ResearchGate. [Link]

  • Urinary Excretion of Phenytoin Metabolites, 5-(4′-hydroxyphenyl)-5-Phenylhydantoin and its O-glucuronide in Humans and Analysis of Genetic Polymorphisms of UDP-glucuronosyltransferases. (2007). Drug Metabolism and Pharmacokinetics, 22(4), 253–263. [Link]

  • UV spectroscopic method for determination of phenytoin in bulk and injection form. (2018). Chemistry International, 4(3), 177–182. [Link]

  • Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). (2016). Methods in Molecular Biology, 1383, 241–246. [Link]

  • Deuterated Internal Standard: Significance and symbolism. (2023). Labmate Online. [Link]

  • Chemical structures of phenytoin and phenytoin-d10 (internal standard). (n.d.). ResearchGate. [Link]

  • A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. (2022). Journal of Separation Science, 45(14), 2535–2544. [Link]

  • THin Layer Chromatographic (TLC) Determination of Phenytoin in Pharmaceutical Formulations and Identification of its Hydroxylated Urinary Metabolites. (2006). Analytical Letters, 39(8), 1629–1643. [Link]

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. (n.d.). Shimadzu. [Link]

  • Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. (2019). Journal of Chromatographic Science, 57(9), 837–844. [Link]

  • GREEN HPLC DETERMINATION OF PHENYTOIN AND METHOD VALIDATION. (2024). Journal of the Faculty of Pharmacy of Ankara, 48(3), 1021–1032. [Link]

  • Total phenytoin LC-MS/MS derived analytical readouts. (n.d.). ResearchGate. [Link]

  • Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. (2017). Research Journal of Pharmacy and Technology, 10(9), 2947. [Link]

Sources

Method

Application Note: Quantitative Analysis of Phenytoin in Biological Matrices via LC-MS/MS with Deuterated Internal Standard

Abstract & Scope This guide details the robust sample preparation and quantification of Phenytoin (5,5-diphenylhydantoin) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Given Ph...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the robust sample preparation and quantification of Phenytoin (5,5-diphenylhydantoin) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Given Phenytoin's narrow therapeutic index (10–20 µg/mL) and non-linear pharmacokinetics (Michaelis-Menten kinetics), precise quantification is critical. This protocol utilizes Phenytoin-d10 as a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects, extraction recovery variance, and ionization suppression.

Two sample preparation workflows are presented:

  • Liquid-Liquid Extraction (LLE): The "Gold Standard" for minimizing matrix effects and phospholipid contamination.

  • Protein Precipitation (PPT): A high-throughput alternative for rapid screening.

Scientific Rationale & Internal Standard Selection

The Necessity of Phenytoin-d10

In LC-MS/MS, the physical and chemical behavior of the internal standard must mirror the analyte perfectly.

  • Co-elution: Phenytoin-d10 co-elutes with Phenytoin. This ensures that the IS experiences the exact same ionization environment (and suppression) as the analyte at the electrospray source.

  • Extraction Compensation: Adding the IS before sample preparation corrects for analyte loss during extraction steps.

  • Stability: The d10 label (on the phenyl rings) is chemically stable and resistant to hydrogen-deuterium exchange in aqueous solvents.

Matrix Effects

Phenytoin is a hydrophobic compound (


).[4] In plasma, phospholipids often co-extract and elute in the hydrophobic region of the chromatogram, causing significant ion suppression. While PPT is faster, it leaves significant phospholipids in the sample. LLE provides a cleaner extract, crucial for maintaining instrument sensitivity over thousands of injections.

Materials & Reagents

ComponentSpecificationNotes
Analyte Phenytoin (Certified Reference Material)Stock solution: 1 mg/mL in Methanol
Internal Standard Phenytoin-d10Stock solution: 100 µg/mL in Methanol
Matrix Drug-free Human Plasma (K2EDTA)For calibration standards
Extraction Solvent Ethyl Acetate or MTBEHPLC Grade. MTBE offers faster evaporation but higher volatility.
PPT Solvent Acetonitrile (0.1% Formic Acid)For protein precipitation method
Mobile Phase A 2 mM Ammonium Acetate in WaterpH ~6.3 (Phenytoin pKa is ~8.3; neutral pH ensures retention)
Mobile Phase B Methanol (LC-MS Grade)

Experimental Workflows

Workflow Visualization

The following diagram contrasts the High-Throughput (PPT) and High-Purity (LLE) pathways.

SamplePrep Start Patient Plasma Sample (100 µL) IS_Add Add Internal Standard (Phenytoin-d10) Start->IS_Add PPT_Start PATH A: Protein Precipitation (High Throughput) IS_Add->PPT_Start LLE_Start PATH B: Liquid-Liquid Extraction (High Purity / Gold Standard) IS_Add->LLE_Start PPT_Solvent Add 300 µL Acetonitrile (1:3 Ratio) PPT_Start->PPT_Solvent PPT_Vortex Vortex (1 min) & Centrifuge (10,000 x g, 10 min) PPT_Solvent->PPT_Vortex PPT_Dilute Dilute Supernatant 1:1 with Water PPT_Vortex->PPT_Dilute Analysis LC-MS/MS Analysis (MRM Mode) PPT_Dilute->Analysis LLE_Solvent Add 1 mL Ethyl Acetate LLE_Start->LLE_Solvent LLE_Agitate Mech. Shake (10 min) & Centrifuge (3,000 x g, 5 min) LLE_Solvent->LLE_Agitate LLE_Transfer Transfer Organic Layer (Supernatant) LLE_Agitate->LLE_Transfer LLE_Dry Evaporate to Dryness (N2 stream @ 40°C) LLE_Transfer->LLE_Dry LLE_Recon Reconstitute in Mobile Phase (100 µL) LLE_Dry->LLE_Recon LLE_Recon->Analysis

Caption: Comparison of Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE) workflows for Phenytoin analysis.

Detailed Protocol: Liquid-Liquid Extraction (Recommended)[2]

This protocol is optimized for clinical research requiring high accuracy and column longevity.

Step 1: Sample Pre-treatment & IS Addition
  • Pipette 100 µL of plasma into a 1.5 mL polypropylene microcentrifuge tube or a 96-well deep-well plate.

  • Add 20 µL of Phenytoin-d10 Working Solution (e.g., 5 µg/mL in 50:50 MeOH:H2O).

    • Note: The IS concentration should target the mid-point of the calibration curve.

  • Vortex gently for 10 seconds to equilibrate.

Step 2: Extraction[4][5]
  • Add 1.0 mL of Ethyl Acetate .

    • Why Ethyl Acetate? It provides excellent recovery for Phenytoin (approx. 95-100%) while leaving behind polar salts and proteins.

  • Cap tubes/seal plate and shake mechanically for 10 minutes .

  • Centrifuge at 3,000 x g for 5 minutes to separate phases.

    • Result: The top organic layer contains the Phenytoin and IS. The bottom aqueous layer contains plasma proteins.

Step 3: Evaporation & Reconstitution
  • Transfer 800 µL of the upper organic layer to a clean glass tube or plate.

    • Caution: Do not disturb the interface (buffy coat).

  • Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C .

  • Reconstitute the residue in 100 µL of Mobile Phase (50:50 2mM Ammonium Acetate : Methanol).

  • Vortex for 1 minute to ensure complete dissolution.

  • Transfer to autosampler vials.

LC-MS/MS Analysis Parameters

Chromatography (UPLC/HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse or Waters BEH C18), 2.1 x 50 mm, 1.7 µm or 3.5 µm.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2–5 µL.

  • Gradient:

    • 0.0 min: 30% B

    • 0.5 min: 30% B

    • 2.5 min: 90% B (Elution of Phenytoin ~2.5 min)

    • 3.5 min: 90% B

    • 3.6 min: 30% B (Re-equilibration)

Mass Spectrometry (MRM Mode)

Operate in Positive Electrospray Ionization (ESI+) mode. Phenytoin readily protonates


.
CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Phenytoin 253.1182.125Quantifier
Phenytoin 253.1104.140Qualifier
Phenytoin-d10 263.2192.225IS Quantifier

Validation & Quality Control

To ensure the method is "self-validating," you must calculate the Matrix Factor (MF) during method development.

Matrix Factor Calculation

The MF determines if the biological matrix suppresses or enhances the signal compared to a neat solvent standard.[5]


[5]
  • MF < 1.0: Ion Suppression (Common with PPT).

  • MF > 1.0: Ion Enhancement.

  • IS-Normalized MF: The MF of the Analyte divided by the MF of the IS. This value should be close to 1.0 , proving that the Phenytoin-d10 effectively compensates for the matrix effect.

Acceptance Criteria (FDA/EMA Guidelines)
  • Linearity:

    
     (Weighted 
    
    
    
    ).[1]
  • Accuracy:

    
     of nominal concentration (
    
    
    
    at LLOQ).[1][2]
  • Precision (CV):

    
     (
    
    
    
    at LLOQ).[1][2]
  • Recovery: Consistent recovery (e.g., >85%) across low, mid, and high QC levels.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2019). NHANES 2019-2020 Laboratory Methods. Retrieved from [Link]

  • Tai, S. S., & Welch, M. J. (2011). Development and validation of a reference measurement procedure for certification of phenytoin, phenobarbital, lamotrigine, and topiramate in human serum using isotope-dilution liquid chromatography/tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Phenytoin Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 in DMPK Studies

Introduction: The Critical Role of Metabolite Quantification in Pharmacokinetics In the landscape of drug development, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (DMPK) is pa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Quantification in Pharmacokinetics

In the landscape of drug development, a thorough understanding of a drug's absorption, distribution, metabolism, and excretion (DMPK) is paramount. These studies provide the foundational data for determining dosing regimens, assessing safety profiles, and predicting drug-drug interactions. A key aspect of DMPK is the characterization and quantification of drug metabolites, which can significantly influence both the efficacy and toxicity of a therapeutic agent. For the widely prescribed anti-epileptic drug phenytoin, its major metabolite is 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH).[1][2][3] Accurate measurement of p-HPPH in biological matrices is crucial for a complete pharmacokinetic profile of phenytoin.

The gold standard for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[4][5] However, the accuracy and precision of LC-MS/MS data are susceptible to variations introduced during sample preparation and analysis, such as matrix effects and analyte loss.[6][7] To mitigate these variables, a stable isotope-labeled internal standard (SIL-IS) is employed.[8][9][10][11] An ideal SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[11] 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 is a high-purity SIL-IS specifically designed for the accurate quantification of p-HPPH.[12][13] The incorporation of five deuterium atoms and three carbon-13 atoms provides a significant mass shift, preventing isotopic crosstalk with the analyte. This application note provides a comprehensive guide and a detailed protocol for the use of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 in DMPK studies.

The Analyte and the Internal Standard: A Closer Look

5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) is the primary and pharmacologically inactive metabolite of phenytoin.[1][14][15] Its formation is catalyzed by cytochrome P450 enzymes, primarily CYP2C9 and CYP2C19.[1][16] The rate of p-HPPH formation can be influenced by genetic polymorphisms in these enzymes, leading to significant inter-individual variability in phenytoin clearance.[1][16] Therefore, monitoring p-HPPH levels can provide valuable insights into a patient's metabolic phenotype.

5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 is the stable isotope-labeled analogue of p-HPPH.[12] Its key features as an internal standard include:

  • Identical Physicochemical Properties: It co-elutes with the unlabeled p-HPPH during chromatography and exhibits similar extraction recovery and ionization efficiency.[8][9] This allows it to accurately compensate for variations throughout the analytical process.[17][18]

  • Mass Difference: The mass difference of +8 Da (5 from deuterium and 3 from carbon-13) ensures that its mass spectrometric signal is clearly resolved from that of the analyte, preventing analytical interference.

  • Stability: The labels are stable and do not exchange under typical analytical conditions.

Experimental Protocol: Quantification of p-HPPH in Human Plasma

This protocol outlines a robust method for the extraction and quantification of p-HPPH in human plasma using 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 as the internal standard, followed by LC-MS/MS analysis. The method is designed to be compliant with regulatory guidelines such as those from the FDA and EMA.[19][20][21][22][23][24][25][26]

Materials and Reagents
  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH) reference standard

  • 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 (Internal Standard)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Preparation of Stock and Working Solutions
  • p-HPPH Stock Solution (1 mg/mL): Accurately weigh and dissolve the p-HPPH reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 in methanol.

  • p-HPPH Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) acetonitrile:water. The optimal concentration should be determined during method development.[27][28]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.[29][30][31]

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, calibration standard, QC, or unknown).

  • Internal Standard Addition: Add 50 µL of the internal standard working solution to each tube.[32]

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.[32][33] The 3:1 ratio of ACN to plasma is effective for protein removal.[33]

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

Alternatively, for a more thorough cleanup, especially for complex matrices, Solid Phase Extraction (SPE) can be employed.[34][35][36][37][38]

LC-MS/MS Method Development

The following are suggested starting conditions that should be optimized for your specific instrumentation.[4][5]

Parameter Condition
LC Column C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions p-HPPH: [M-H]⁻ → fragment
IS: [M-H]⁻ → fragment

Note: The specific MRM transitions for p-HPPH and the internal standard need to be determined by infusing the individual compounds into the mass spectrometer.

Data Analysis and Quantification
  • Integrate the peak areas for both p-HPPH and the internal standard.

  • Calculate the peak area ratio (p-HPPH peak area / Internal Standard peak area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

  • Determine the concentration of p-HPPH in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 1. Plasma Sample (100 µL) Add_IS 2. Add IS Working Solution (50 µL) Plasma->Add_IS Add_ACN 3. Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex 4. Vortex (30 sec) Add_ACN->Vortex Centrifuge 5. Centrifuge (14,000 x g, 10 min) Vortex->Centrifuge Supernatant 6. Transfer Supernatant Centrifuge->Supernatant Inject 7. Inject into LC-MS/MS Supernatant->Inject Separate 8. Chromatographic Separation Inject->Separate Detect 9. MS/MS Detection (MRM) Separate->Detect Integrate 10. Integrate Peak Areas Detect->Integrate Ratio 11. Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate 12. Construct Calibration Curve Ratio->Calibrate Quantify 13. Quantify Unknowns Calibrate->Quantify

Caption: Workflow for p-HPPH quantification in plasma.

Method Validation: Ensuring Data Integrity

A bioanalytical method must be rigorously validated to ensure its reliability for its intended purpose.[19][21][26][39] The validation should be performed in accordance with regulatory guidelines from bodies such as the FDA and EMA.[19][20][22][23][24][40] The key validation parameters are summarized below.

Validation Parameter Description Typical Acceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Calibration Curve The relationship between the instrument response and the known concentration of the analyte.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy The closeness of the determined value to the nominal concentration.Mean concentration within ±15% of nominal value (±20% at LLOQ).
Precision The degree of scatter between a series of measurements.Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10. Accuracy within ±20% and precision ≤ 20%.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The CV of the IS-normalized matrix factor should be ≤ 15%.
Recovery The efficiency of the extraction process.Should be consistent, precise, and reproducible.
Stability The chemical stability of the analyte in the biological matrix under various storage and processing conditions.Mean concentration within ±15% of the nominal concentration at time zero.

Bioanalytical Method Validation Flow

G cluster_validation Method Validation cluster_outcome Outcome Selectivity Selectivity Validated_Method Validated Method for Routine Sample Analysis Selectivity->Validated_Method Calibration Calibration Curve (Linearity, Range, LLOQ) Calibration->Validated_Method Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Accuracy_Precision->Validated_Method Matrix_Effect Matrix Effect Matrix_Effect->Validated_Method Recovery Recovery Recovery->Validated_Method Stability Stability (Freeze-thaw, Bench-top, Long-term) Stability->Validated_Method Method_Development Method Development Method_Development->Selectivity Method_Development->Calibration Method_Development->Accuracy_Precision Method_Development->Matrix_Effect Method_Development->Recovery Method_Development->Stability

Caption: Logical flow of bioanalytical method validation.

Troubleshooting and Advanced Considerations

  • Ion Suppression/Enhancement: If significant matrix effects are observed, further sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.[34]

  • Analyte Instability: The stability of p-HPPH should be thoroughly evaluated.[6][7] If instability is observed, the addition of stabilizing agents or modification of sample handling procedures may be required.

  • Incurred Sample Reanalysis (ISR): As per regulatory requirements, a subset of study samples should be re-analyzed to confirm the reproducibility of the method.[23]

Conclusion

5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 is an indispensable tool for the accurate and precise quantification of the major phenytoin metabolite, p-HPPH, in DMPK studies. The use of this stable isotope-labeled internal standard, in conjunction with a validated LC-MS/MS method, ensures the generation of high-quality data that can be confidently used for pharmacokinetic modeling and regulatory submissions. The protocols and guidelines presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this critical bioanalytical assay.

References

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]

  • Li, W., & Jian, W. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. Bioanalysis, 2(9), 1531–1542. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]

  • U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Semantic Scholar. [Link]

  • Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(16), 1635–1638. [Link]

  • European Medicines Agency. (2019). EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. [Link]

  • European Medicines Agency. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. [Link]

  • Li, W., & Jian, W. (2010). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. ResearchGate. [Link]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. [Link]

  • Phenomenex. (2020). Solid Phase Extraction for Bioanalytical Samples. [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

  • Biocompare. (2020). Solid Phase Extraction in LC-MS Sample Preparation. [Link]

  • American Laboratory. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. [Link]

  • ResolveMass Laboratories Inc. (2026). LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. [Link]

  • Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. [Link]

  • Whirl-Carrillo, M., McDonagh, E. M., Hebert, J. M., Gong, L., Sangkuhl, K., Thorn, C. F., Altman, R. B., & Klein, T. E. (2012). Pharmacogenomics knowledge for personalized medicine. Clinical pharmacology and therapeutics, 92(4), 414–417. [Link]

  • Ieiri, I., Tainaka, H., Morita, T., & Otsubo, K. (2006). Role of CYP2C9, CYP2C19 and EPHX Polymorphism in the Pharmacokinetic of Phenytoin: A Study on Uruguayan Caucasian Subjects. International journal of molecular sciences, 7(5), 165–179. [Link]

  • Neupsy Key. (2016). Phenytoin, Fosphenytoin, and Other Hydantoins. [Link]

  • Ellutia. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]

  • ClinPGx. hydroxyphenytoin. [Link]

  • ResearchGate. Major metabolic pathways of phenytoin in humans. [Link]

  • ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

  • Sepscience. Internal Standards: How Does It Work?. [Link]

  • LCGC International. (2012). When Should an Internal Standard be Used?. [Link]

  • PubChem. 5-(4-Hydroxyphenyl)-5-phenylhydantoin. [Link]

  • Maguire, J. H., Butler, T. C., & Dudley, K. H. (1978). Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. Journal of chromatography, 164(4), 447–456. [Link]

  • Butler, T. C. (1957). The metabolic conversion of 5, 5-diphenyl hydantoin to 5-(p-hydroxyphenyl)-5-phenyl hydantoin. The Journal of pharmacology and experimental therapeutics, 119(1), 1–11. [Link]

Sources

Method

advantages of using 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 in DMPK

Application Note: Precision Quantitation of p-HPPH in DMPK Using 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 Abstract This application note details the strategic advantages and protocol for utilizing 5-(4-Hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of p-HPPH in DMPK Using 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3

Abstract

This application note details the strategic advantages and protocol for utilizing 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 (p-HPPH-13C3-d5) as an internal standard (IS) in the bioanalysis of Phenytoin’s primary metabolite. As Phenytoin (Dilantin) exhibits non-linear pharmacokinetics and a narrow therapeutic index, the precise quantification of its major metabolite, p-HPPH, is critical for phenotyping CYP2C9 activity and therapeutic drug monitoring (TDM). This guide demonstrates how the dual-labeled (+8 Da) heavy isotope eliminates isotopic cross-talk, corrects for matrix-induced ionization suppression, and ensures superior data integrity compared to traditional deuterated or analog standards.

Introduction: The Bioanalytical Challenge

Phenytoin is a cornerstone antiepileptic drug, but its metabolism is complex. It undergoes saturable metabolism (Michaelis-Menten kinetics), meaning small dose increases can lead to disproportionate spikes in plasma concentration. The primary metabolic pathway involves CYP2C9 (approx. 90%) and CYP2C19 hydroxylating Phenytoin to form 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH) .[1][2]

In Drug Metabolism and Pharmacokinetics (DMPK), p-HPPH is not just a metabolite; it is a biological probe . The ratio of p-HPPH to Phenytoin is the gold standard for assessing CYP2C9 enzymatic activity in vivo. Consequently, bioanalytical assays must differentiate p-HPPH from the parent drug and endogenous interferences with absolute certainty.

The Solution: Dual-Labeled Isotopes

The compound 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 represents the "Platinum Standard" for this analysis.

  • 
     Labeling (Hydantoin Ring):  The carbon-13 atoms are incorporated into the stable hydantoin core. Unlike deuterium on exchangeable positions, these labels are chemically inert and non-exchangeable.
    
  • 
     Labeling (Phenyl Ring):  The deuterium atoms are located on the phenyl ring, providing sufficient mass shift without significantly altering the retention time (chromatographic isotope effect).
    

Technical Advantages of p-HPPH-13C3-d5

The selection of this specific IS provides three distinct mechanistic advantages over traditional d3-labeled or structural analog standards.

A. Elimination of Isotopic Cross-Talk (The +8 Da Advantage)

In Mass Spectrometry, "cross-talk" occurs when the isotopic envelope of the analyte overlaps with the IS, or vice versa.

  • The Problem: A standard

    
     IS (+3 Da) often suffers interference from the M+3 natural isotopes (13C, 18O, etc.) of the analyte if the concentration is high.
    
  • The Solution: The +8 Da mass shift of p-HPPH-13C3-d5 moves the IS signal completely clear of the analyte’s isotopic window. This allows for a wider linear dynamic range, essential for Phenytoin studies where concentrations can vary from ng/mL to µg/mL.

B. Correction of Non-Linear Matrix Effects

Biological matrices (plasma, urine) contain phospholipids and salts that suppress ionization in the MS source.

  • Mechanism: Because p-HPPH-13C3-d5 is chemically identical to the analyte (save for the isotopes), it co-elutes perfectly. It experiences the exact same suppression at the exact same moment.

  • Result: If the analyte signal is suppressed by 40%, the IS signal is also suppressed by 40%. The ratio (Analyte/IS) remains constant, yielding accurate quantification even in "dirty" samples.

C. Metabolic Stability

The placement of the


 label on the phenyl ring and 

on the heterocyclic ring ensures the label is not lost during sample preparation (e.g., acidic hydrolysis of glucuronides) or via H/D exchange with protic solvents.

Visualization: Metabolic Pathway & Workflow

Figure 1: Phenytoin Metabolic Pathway & IS Application

This diagram illustrates the CYP2C9-mediated hydroxylation of Phenytoin and the subsequent bioanalytical workflow.[1]

DMPK_Workflow Phenytoin Phenytoin (Parent Drug) CYP2C9 CYP2C9 (Enzyme) Phenytoin->CYP2C9 Metabolism pHPPH p-HPPH (Analyte) CYP2C9->pHPPH Hydroxylation Glucuronide p-HPPH-Glucuronide (Excreted) pHPPH->Glucuronide Phase II Conjugation Analysis LC-MS/MS Quantification pHPPH->Analysis Extract IS INTERNAL STANDARD p-HPPH-13C3-d5 (+8 Da) IS->Analysis Spike into Matrix

Caption: Figure 1. Metabolic conversion of Phenytoin to p-HPPH and the integration of the stable isotope IS for quantification.

Validated Protocol: Quantification in Human Plasma

Objective: Quantify free p-HPPH in human plasma. Linearity Range: 10 ng/mL – 5000 ng/mL.

A. Reagents & Materials
  • Analyte: p-HPPH (Reference Standard).[1][2][3][4]

  • Internal Standard: 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3.

  • Matrix: Human Plasma (K2EDTA).

  • Extraction Solvent: Ethyl Acetate (for Liquid-Liquid Extraction - LLE).

B. Sample Preparation (Step-by-Step)
  • IS Spiking:

    • Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube.

    • Add 10 µL of Working IS Solution (p-HPPH-13C3-d5 at 1 µg/mL in 50:50 Methanol:Water).

    • Note: This ensures the IS is present before any extraction losses occur.

  • Liquid-Liquid Extraction (LLE):

    • Add 200 µL of Ammonium Acetate buffer (100 mM, pH 5.0) to buffer the plasma.

    • Add 1000 µL of Ethyl Acetate.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate phases.

  • Concentration:

    • Transfer 800 µL of the upper organic layer (Ethyl Acetate) to a clean glass tube.

    • Evaporate to dryness under a stream of Nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in 100 µL of Mobile Phase (80:20 Water:Methanol + 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial.

C. LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm)Standard reverse-phase separation.
Mobile Phase A Water + 0.1% Formic AcidProton source for ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Flow Rate 0.4 mL/minOptimal for ESI efficiency.
Ionization Negative ESI (-) Hydantoins ionize best in negative mode (deprotonation of imide/phenol).
Run Time 4.0 MinutesHigh-throughput capability.
D. MRM Transitions (Mass Spectrometry)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
p-HPPH (Analyte) 267.1 [M-H]⁻224.125
p-HPPH-13C3-d5 (IS) 275.1 [M-H]⁻232.125

Note: The +8 Da shift is clearly visible (267 vs 275), ensuring zero cross-talk.

Comparative Data Analysis

The following table highlights why the dual-labeled IS is superior to other options often found in older literature.

FeatureAnalog IS (e.g., Ethotoin)Deuterated IS (d3)p-HPPH-13C3-d5 (Dual Label)
Retention Time Different from AnalyteSlight shift (Deuterium effect)Identical (Co-elution)
Matrix Correction Poor (Different ionization time)GoodExcellent (Perfect overlap)
Cross-Talk Risk None (Different mass)High (M+3 overlap)None (+8 Da shift)
Label Stability N/AVariable (H/D exchange risk)High (13C Core + Aromatic D)

References

  • Anderson, G. D. (2023). Pharmacokinetics and Drug Interactions of Phenytoin. National Institutes of Health (NIH) / PubMed. Link

  • Waters Corporation. (2022). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects in LC-MS/MS. Waters Application Notes. Link

  • Cayman Chemical. (2023). Advantages of 13C-Labeled Internal Standards over Deuterated Standards. Cayman Technical Guides. Link

  • Ieiri, I., et al. (1997). Phenytoin metabolic ratio: A putative marker of CYP2C9 activity in vivo. ResearchGate / Journal of Pharmacology. Link

  • Kura Biotech. (2021).[5] Best Practices for Enzymatic Hydrolysis of Glucuronides in Urine. Application Note. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Matrix Effects in the Bioanalysis of 4-Hydroxyphenytoin in Plasma

Welcome to the technical support guide for the quantitative analysis of 4-hydroxyphenytoin in plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the quantitative analysis of 4-hydroxyphenytoin in plasma. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common analytical challenge of matrix effects in LC-MS/MS bioanalysis. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable methods.

Understanding the Challenge: The Plasma Matrix Effect

When quantifying 4-hydroxyphenytoin, the primary metabolite of phenytoin, in a complex biological matrix like plasma, co-eluting endogenous components can significantly interfere with the ionization process in the mass spectrometer source.[1][2][3] This phenomenon, known as the "matrix effect," can lead to ion suppression or enhancement, compromising the accuracy, precision, and sensitivity of the assay.[2][4][5] The primary culprits in plasma are phospholipids, which are highly abundant and share chromatographic properties with many small molecule analytes.[6][7][8]

This guide provides a structured approach to identifying, troubleshooting, and minimizing these effects to ensure your bioanalytical method is compliant with regulatory expectations and produces reliable data.[9][10][11]

Troubleshooting Guide

This section addresses specific issues you may encounter during method development and sample analysis.

Issue 1: I'm seeing significant ion suppression and low sensitivity for 4-hydroxyphenytoin.

Possible Cause: Ion suppression is the most common manifestation of matrix effects, where co-eluting compounds, particularly phospholipids, compete with 4-hydroxyphenytoin for ionization, leading to a reduced analyte signal.[12][13][14] This is especially prevalent with simple sample preparation methods like protein precipitation (PPT).[15]

Solutions:

  • Confirm and Characterize the Suppression:

    • Action: Perform a post-column infusion experiment.[4][16]

    • Why: This technique helps visualize the specific retention times where matrix components are causing ion suppression. By infusing a constant flow of 4-hydroxyphenytoin solution post-column and injecting a blank, extracted plasma sample, any dip in the baseline signal directly corresponds to a region of ion suppression.[16][17]

  • Enhance Sample Cleanup:

    • Action: Move beyond simple protein precipitation. The goal is to selectively remove interfering matrix components, especially phospholipids.[3]

    • Why: While PPT is fast, it fails to remove phospholipids, which are a primary source of ion suppression.[8][15] More rigorous techniques provide cleaner extracts.

    • Recommended Techniques:

      • Solid-Phase Extraction (SPE): Offers excellent cleanup by retaining the analyte on a sorbent while interferences are washed away. Reversed-phase SPE is often more effective at removing phospholipids than mixed-mode cation exchange.[6][18][19]

      • Liquid-Liquid Extraction (LLE): Partitions the analyte into an immiscible organic solvent, leaving many polar matrix components behind.[20][21]

      • Phospholipid Removal (PLR) Plates/Cartridges: These are specialized SPE products designed to specifically target and remove phospholipids, often resulting in over 99% removal and significantly improved assay reproducibility.[7][22][23]

  • Optimize Chromatography:

    • Action: Adjust your chromatographic method to separate the 4-hydroxyphenytoin peak from the ion suppression zones identified in the post-column infusion experiment.[17]

    • Why: If you can't remove the interfering components, you can try to chromatographically resolve them from your analyte.

    • Strategies:

      • Modify Gradient Profile: Adjust the gradient slope to improve separation.[14]

      • Change Column Chemistry: Using a different stationary phase (e.g., C8 or Phenyl instead of C18) can alter selectivity and help manage phospholipid elution.[6]

Workflow for Diagnosing and Mitigating Ion Suppression

Below is a logical workflow for addressing ion suppression issues.

IonSuppressionWorkflow start Low Sensitivity / Suspected Ion Suppression infusion Perform Post-Column Infusion Experiment start->infusion evaluate Does Analyte Elute in Suppression Zone? infusion->evaluate chromatography Optimize Chromatography evaluate->chromatography Yes reassess Re-evaluate Method Performance evaluate->reassess No cleanup Implement Advanced Sample Cleanup spe Solid-Phase Extraction (SPE) cleanup->spe lle Liquid-Liquid Extraction (LLE) cleanup->lle plr Phospholipid Removal (PLR) cleanup->plr gradient Adjust Gradient chromatography->gradient column Change Column Chemistry chromatography->column spe->reassess lle->reassess plr->reassess gradient->cleanup column->cleanup end Robust Method Achieved reassess->end

Caption: A workflow for systematically identifying and resolving ion suppression.

Issue 2: My results are inconsistent and show poor reproducibility between samples.

Possible Cause: High variability between different plasma lots is a hallmark of relative matrix effects. The composition of plasma can differ between individuals, leading to varying degrees of ion suppression or enhancement from one sample to the next.

Solutions:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS):

    • Action: Incorporate a SIL-IS for 4-hydroxyphenytoin (e.g., 4-hydroxyphenytoin-d3).

    • Why: This is the gold standard for correcting variability.[24][25] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same matrix effects and extraction inconsistencies.[24][26] By using the analyte-to-IS peak area ratio for quantification, these variations are effectively normalized, dramatically improving precision and accuracy.[26]

  • Assess Matrix Factor from Multiple Sources:

    • Action: During validation, evaluate the matrix effect using at least six different individual lots of plasma, as recommended by FDA guidance.[9][27]

    • Why: This test directly assesses the variability of the matrix effect across different sources. The precision (%CV) of the results across the different lots should not exceed 15%.[27] If it does, your method for mitigating matrix effects (sample cleanup, chromatography) is insufficient.

Comparison of Sample Preparation Techniques

The choice of sample preparation is the most critical factor in minimizing matrix effects.

TechniqueSpeedCostSelectivity / Cleanup EfficiencyThroughputKey Consideration
Protein Precipitation (PPT) Very FastLowLow (Does not remove phospholipids)[15]HighProne to significant matrix effects; often insufficient for regulated bioanalysis.
Liquid-Liquid Extraction (LLE) ModerateModerateGood (Removes salts and phospholipids)ModerateRequires solvent optimization; can be difficult to automate.[6]
Solid-Phase Extraction (SPE) SlowHighVery Good (Highly effective at removing interferences)Low-ModerateMethod development can be complex but offers very clean extracts.[18][28]
Phospholipid Removal (PLR) FastHighExcellent (Specifically targets phospholipids)[7]HighAn efficient, high-throughput evolution of PPT and SPE.[12]

Frequently Asked Questions (FAQs)

Q1: What exactly is a "matrix effect" in the context of LC-MS bioanalysis? A1: A matrix effect is the alteration of analyte response caused by co-eluting components from the biological sample.[1][5] These unidentified components can affect the efficiency of droplet formation or the conversion of analyte molecules into gas-phase ions in the mass spectrometer's source, leading to either a suppressed or enhanced signal.[4]

Q2: How do I quantitatively measure the matrix effect for 4-hydroxyphenytoin? A2: The standard approach is the post-extraction spike method.[4][5] This involves comparing the peak response of the analyte in a neat solution (solvent) to the response of a blank plasma extract that has been spiked with the analyte after the extraction process. The Matrix Factor (MF) is calculated as:

  • MF = (Peak Response in Post-Extracted Spike) / (Peak Response in Neat Solution) An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. When using a SIL-IS, an IS-normalized MF should be calculated and be close to 1.0.[1]

Q3: What are the FDA's expectations regarding matrix effects for bioanalytical method validation? A3: The FDA's "Bioanalytical Method Validation Guidance for Industry" mandates the evaluation of matrix effects to ensure that the method is selective, accurate, and precise.[9][10][11] The guidance requires assessing matrix effects from at least six different sources of the biological matrix.[27] The accuracy and precision for quality control (QC) samples prepared in these different lots must meet the acceptance criteria (typically ±15% for accuracy and ≤15% for precision).[27]

Q4: My samples may be stored for a while. Can storage conditions affect matrix effects? A4: Yes, indirectly. The stability of 4-hydroxyphenytoin in plasma is critical. Degradation of the analyte or changes in the matrix composition during storage can affect the results. Studies have shown that phenytoin stability can be compromised in serum separator tubes (SSTs) at room temperature after 24 hours.[29] It is crucial to validate the stability of 4-hydroxyphenytoin under the intended storage conditions (e.g., freeze-thaw cycles, long-term freezer storage) as part of your method validation to ensure that changes in the sample over time do not impact quantification.[30][31]

Q5: Can I just dilute my sample to reduce matrix effects? A5: Dilution can be a simple and sometimes effective strategy to reduce the concentration of interfering matrix components.[14] However, this approach also dilutes your analyte, 4-hydroxyphenytoin, which may compromise the method's sensitivity and ability to reach the required lower limit of quantification (LLOQ). This strategy is often insufficient on its own and should be considered in conjunction with other cleanup techniques.

Experimental Protocol: Phospholipid Removal using a 96-Well Plate

This protocol provides a general workflow for a high-throughput phospholipid removal plate, which combines the simplicity of protein precipitation with effective interference removal.

PLR_Protocol start 1. Sample Aliquot add_is 2. Add SIL-IS start->add_is ppt 3. Add Precipitation Solvent (e.g., Acetonitrile) add_is->ppt vortex 4. Vortex to Mix & Precipitate Proteins ppt->vortex load 5. Load Mixture onto PLR 96-Well Plate vortex->load vacuum 6. Apply Vacuum/Pressure to Elute load->vacuum collect 7. Collect Clean Filtrate vacuum->collect evap 8. Evaporate & Reconstitute (if concentration is needed) collect->evap analyze 9. Inject for LC-MS/MS Analysis evap->analyze

Caption: A streamlined protocol for sample cleanup using a phospholipid removal plate.

References
  • Neville, D., Houghton, R., & Garrett, S. (2012). Efficacy of plasma phospholipid removal during sample preparation and subsequent retention under typical UHPLC conditions. Bioanalysis, 4(7), 795-807. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Element Lab Solutions. All You Need To Know About Phospholipid Removal (PLR). [Link]

  • Resolve Mass Spectrometry. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Rostkowski, A., et al. (2023). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. Environmental Science & Technology. [Link]

  • Rostkowski, A., et al. (2023). Phospholipid Removal for Enhanced Chemical Exposomics in Human Plasma. DiVA portal. [Link]

  • Phenomenex. Sample Prep Tech Tip: Phospholipid Removal. [Link]

  • Xu, R., et al. (2020). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Bioanalysis Zone. Overcoming Matrix Effects. [Link]

  • U.S. Food and Drug Administration. (2013). Bioanalytical Method Validation. [Link]

  • AMS BioPharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Patel, D. N., et al. (2014). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research. [Link]

  • Saini, S., et al. (2012). Matrix effect in bioanalysis an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Selvan, R. S., et al. (2007). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • Dolan, J. W. (2002). Ion Suppression in LC-MS-MS -- A Case Study. LCGC North America. [Link]

  • Polymer Synthesis & Mass Spectrometry. (2025). Troubleshooting ion suppression in LC–MS analysis. [Link]

  • Bereczki, A., et al. (2001). Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction. Journal of Chromatography A, 930(1-2), 31-8. [Link]

  • Dalmora, S. L., et al. (2021). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. Acta Pharmaceutica Sciencia, 59(1). [Link]

  • ResearchGate. (2025). Determination of phenytoin in plasma by molecularly imprinted solid-phase extraction | Request PDF. [Link]

  • Al-Hadithi, H., et al. (2013). Simultaneous Determination of Phenytoin and Lamotrigine in Human Plasma using Hydrophilic Interaction Liquid Chromatography-Trip. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Dalmora, S. L., et al. (2021). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. ResearchGate. [Link]

  • Al-Ghananeem, A. M., et al. (2009). High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. Journal of AOAC International. [Link]

  • AMS BioPharma. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. [Link]

  • Maya, M. T., et al. (1992). Sensitive Method for the Determination of Phenytoin in Plasma, and Phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in Urine by High-Performance Liquid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 10(10-12), 1001-6. [Link]

  • Yasuda, S., et al. (1991). [Determination of Mephenytoin and 4'-hydroxymephenytoin in Urine by High Performance Liquid Chromatography]. Yakugaku Zasshi, 111(4), 253-8. [Link]

  • NYC Office of Chief Medical Examiner. Barbiturates, Phenytoin and Carbamazepine by Solid Phase Extraction and High Performance Liquid Chromatography. [Link]

  • Little, J. L., et al. (2011). Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis. Bioanalysis. [Link]

  • Dalmora, S. L., et al. (2021). Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. [Link]

  • Löscher, W., et al. (2020). A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Epilepsy Research. [Link]

  • Klawitter, J., et al. (2022). Comparison of liquid–liquid extraction, microextraction and ultrafiltration for measuring free concentrations of testosterone and phenytoin. Bioanalysis. [Link]

  • Parish, R. C., & Alexander, T. (1990). Stability of phenytoin in blood collected in vacuum blood collection tubes. Therapeutic Drug Monitoring, 12(1), 85-9. [Link]

Sources

Optimization

chromatographic separation of phenytoin and its labeled internal standard

Status: Operational Role: Senior Application Scientist Topic: Chromatographic Separation & Mass Spectrometry of Phenytoin ( ) and its Deuterated Internal Standard ( -Phenytoin). Introduction: The "Deuterium Shift" Parado...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Chromatographic Separation & Mass Spectrometry of Phenytoin (


) and its Deuterated Internal Standard (

-Phenytoin).

Introduction: The "Deuterium Shift" Paradox

Welcome. If you are analyzing Phenytoin (PHT) using LC-MS/MS, you are likely using a deuterated internal standard (IS), such as Phenytoin-


 or 

. While this is the gold standard for correcting matrix effects, it introduces a specific chromatographic anomaly often overlooked by novices: The Deuterium Isotope Effect.

In high-efficiency Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are slightly less lipophilic than C-H bonds. Consequently, your Internal Standard will elute slightly earlier than your analyte.

This guide addresses this phenomenon, along with critical troubleshooting for carryover (due to Phenytoin's hydrophobicity) and cross-talk.

Module 1: Chromatographic Separation & The Isotope Effect

The Core Issue: Retention Time Shifts

Users often report that their integration windows "miss" the Internal Standard or that the IS suffers from ion suppression different from the analyte.

  • Mechanism: The vibrational frequency of a C-D bond is lower than that of a C-H bond, resulting in a shorter bond length and slightly reduced molar volume. This makes the deuterated molecule slightly less hydrophobic.

  • Observation: In a standard C18 UPLC gradient, Phenytoin-

    
     may elute 0.05–0.2 minutes before Phenytoin.
    
  • Risk: If a matrix interference (e.g., phospholipids) elutes immediately prior to the drug, it may suppress the IS signal without suppressing the drug signal, leading to inaccurate quantification.

Optimized Method Parameters
ParameterRecommendationRationale
Column C18 (e.g., 1.7 µm, 2.1 x 50 mm)High surface area for hydrophobic retention (LogP ~2.47).
Mobile Phase A 2 mM Ammonium Acetate + 0.1% Formic Acid (Water)Acidic pH keeps Phenytoin (pKa ~8.3) neutral/protonated for C18 retention.
Mobile Phase B Acetonitrile (or MeOH)ACN provides sharper peaks; MeOH may offer different selectivity if separation from metabolites is poor.
Flow Rate 0.4 – 0.6 mL/minHigher flow rates minimize the time for isotope separation, keeping peaks closer.
Gradient Steep (e.g., 20% to 90% B in 3 min)Compresses the run time, minimizing the resolution between H-form and D-form.

Module 2: Mass Spectrometry & Cross-Talk

The Core Issue: Ghost Peaks (Cross-Talk)

A common complaint is detecting "Phenytoin" in a blank sample containing only Internal Standard.

  • Scenario: You inject a "Zero" sample (Matrix + IS, no Drug). You see a peak in the Drug channel.

  • Cause 1 (Impurity): The

    
    -IS is not 100% pure. It may contain trace amounts of 
    
    
    
    (native phenytoin) from synthesis.
  • Cause 2 (Carryover): Phenytoin is "sticky" (hydrophobic). Previous high-concentration injections may be leaching from the rotor seal.

Transitions & Settings
AnalytePrecursor (

)
Product (

)
PolarityNotes
Phenytoin 253.1182.1Positive (

)
Primary quantification transition.
Phenytoin-

263.2192.2Positive (

)
Mass shift of +10 Da prevents isotopic overlap.

Critical Check: If using Phenytoin-


 (shift of +5 Da), the risk of "reverse cross-talk" (high drug conc contributing to IS channel via naturally occurring isotopes) is higher. 

is preferred to eliminate this risk.

Module 3: Sample Preparation (The "Clean" Protocol)

Phenytoin is highly protein-bound (~90%). Protein Precipitation (PPT) often leaves "dirty" supernatant that clogs columns and increases backpressure. Liquid-Liquid Extraction (LLE) is the recommended self-validating system for robust clinical data.

Validated LLE Workflow
  • Aliquot: 200 µL Plasma + 20 µL IS Working Solution.

  • Buffer: Add 200 µL Ammonium Acetate (pH 5.0). Acidifying ensures Phenytoin is neutral (uncharged) for organic extraction.

  • Extract: Add 1.5 mL TBME (tert-Butyl methyl ether) or Ethyl Acetate.

  • Agitate: Vortex 5 mins; Centrifuge 5 mins @ 4000 rpm.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and pour off the organic top layer.

  • Dry: Evaporate organic layer under

    
     stream @ 40°C.
    
  • Reconstitute: 200 µL Mobile Phase (Initial conditions).

Module 4: Troubleshooting Logic & Visualization

Workflow: Diagnosing Sensitivity Loss

Use the following logic flow to determine if your issue is the Column, the Matrix, or the Prep.

Troubleshooting Start Issue: Low Sensitivity or Variable IS Area Check1 Step 1: Inject Neat Standard (No Matrix) Start->Check1 Decision1 Is Neat Signal Good? Check1->Decision1 Instrument Issue is Hardware/Source Decision1->Instrument No Check2 Step 2: Check Retention Time (RT) Decision1->Check2 Yes MatrixEffect Issue is Matrix Suppression Solution1 Action: Switch to LLE or Change Gradient MatrixEffect->Solution1 Solution2 Action: Clean Source/Needle Check Mass Calibration Instrument->Solution2 Decision2 Is IS eluting >0.2 min before Analyte? Check2->Decision2 Decision2->MatrixEffect No (Co-eluting) SuppressionZone IS is in 'Suppression Zone' (Phospholipids elute early) Decision2->SuppressionZone Yes SuppressionZone->Solution1

Caption: Diagnostic logic for isolating matrix effects caused by the Deuterium Isotope retention shift.

Frequently Asked Questions (FAQ)

Q1: My Phenytoin-


 retention time is drifting day-to-day. Why? 
A:  Phenytoin is sensitive to mobile phase pH. While it is a weak acid (pKa 8.3), slight changes in the organic modifier content or temperature can shift RT.
  • Fix: Ensure your column oven is stable (set to 40°C or 50°C). Temperature fluctuations affect the "Deuterium Shift" magnitude.

Q2: I see a "Carryover" peak in my blank after a high concentration sample. How do I clean it? A: Phenytoin is hydrophobic and sticks to the needle seat.

  • Fix: Implement a dual-wash strategy.

    • Wash 1 (Organic): 50:25:25 Isopropanol:Acetonitrile:Acetone (dissolves the sticky drug).

    • Wash 2 (Aqueous): Water + 0.1% Formic Acid (removes the organic wash).

Q3: Can I use Phenytoin-


 instead of 

?
A: Yes, and it is technically superior. Carbon-13 labeling does not affect lipophilicity, so

-Phenytoin will co-elute perfectly with native Phenytoin, eliminating the "Isotope Effect" risks. However, it is significantly more expensive. Use

for routine work; use

if regulatory requirements for precision are extremely high.

Q4: Why is my linearity curving at the high end (ULOQ)? A: This is likely detector saturation or dimer formation. Phenytoin can form dimers (


) at high concentrations in the source.
  • Fix: Monitor the dimer mass to confirm. If present, de-tune the source voltage or use a less sensitive transition for the high curve points.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1775, Phenytoin. PubChem. Available at: [Link]

  • Wang, S., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics.[1][2] Drug Metabolism and Disposition. Available at: [Link]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Available at: [Link]

  • Queiroz, R.H., et al. (2002). Determination of Phenytoin in Human Plasma by a Validated HPLC Method. Analytica Chimica Acta. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mass Spectrometry Parameters for 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3

Welcome to the technical support center for the analysis of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on method development, optimization, and troubleshooting for the quantitative analysis of this stable isotope-labeled internal standard using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 is a stable isotope-labeled internal standard (SIL-IS) for 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH), the major metabolite of the anti-epileptic drug phenytoin.[1] The use of a SIL-IS is crucial for accurate quantification in complex biological matrices as it co-elutes with the analyte and experiences similar matrix effects, thus correcting for variations in sample preparation and instrument response.[1][2] This guide will walk you through the essential steps to optimize your mass spectrometry parameters for robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the exact mass of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3?

A1: To determine the precursor ion m/z, we first need to calculate the exact mass of the molecule. The molecular formula is C₁₂¹³C₃H₇D₅N₂O₃.

  • Unlabeled HPPH (C₁₅H₁₂N₂O₃): The monoisotopic mass is approximately 268.08 g/mol .[3]

  • Isotopic Contribution:

    • Five Deuterium (D) atoms replace five Hydrogen (H) atoms. The mass difference is approximately 5 x (2.0141 - 1.0078) = 5.0315 Da.

    • Three ¹³C atoms replace three ¹²C atoms. The mass difference is approximately 3 x (13.0034 - 12.0000) = 3.0102 Da.

  • Calculated Mass: The molecular weight of the labeled compound is approximately 276.28 g/mol .[4] The expected monoisotopic mass will be approximately 268.0848 + 5.0315 + 3.0102 = 276.1265 Da .

Therefore, for positive ion mode, you would look for the protonated molecule [M+H]⁺ at m/z 277.1338 . In negative ion mode, you would look for the deprotonated molecule [M-H]⁻ at m/z 275.1192 .

Q2: Which ionization mode, positive or negative ESI, is better for this compound?

A2: Both positive and negative electrospray ionization (ESI) modes should be evaluated. The hydantoin ring structure contains acidic protons (N-H) and the phenolic hydroxyl group is also acidic, making it amenable to deprotonation in negative ion mode. Conversely, the nitrogen atoms can be protonated in positive ion mode. The optimal mode will depend on the specific source conditions and mobile phase composition. It is recommended to perform initial infusions in both modes to determine which provides a more stable and intense signal.[5]

Q3: What are some common issues I might encounter when using this internal standard?

A3: Common issues include:

  • Poor Signal Intensity: This can be due to suboptimal ionization or fragmentation parameters, or significant matrix suppression.

  • Isotopic Crosstalk: This occurs when the isotopic distribution of the unlabeled analyte contributes to the signal of the internal standard, or vice-versa.[6][7] This is particularly relevant at high analyte concentrations.

  • In-source Fragmentation: The labeled compound might fragment within the ion source before entering the mass analyzer, leading to a decreased precursor ion signal.[8]

  • Analyte Contamination in the Internal Standard: The SIL-IS may contain a small amount of the unlabeled analyte, which can affect the accuracy of the assay at the lower limit of quantification (LLOQ).

Experimental Protocol: Step-by-Step Optimization of MS Parameters

This protocol outlines a systematic approach to developing a robust LC-MS/MS method for 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3.

Step 1: Compound Tuning and Precursor Ion Identification
  • Prepare a standard solution of the internal standard (e.g., 1 µg/mL in 50:50 acetonitrile:water).

  • Directly infuse the solution into the mass spectrometer using a syringe pump.

  • Acquire full scan mass spectra in both positive and negative ESI modes.

  • Identify the precursor ion:

    • In positive mode, look for the [M+H]⁺ ion (expected m/z ~277.1).

    • In negative mode, look for the [M-H]⁻ ion (expected m/z ~275.1).

    • Also, check for other potential adducts (e.g., [M+Na]⁺, [M+NH₄]⁺).[8]

  • Optimize source parameters to maximize the intensity and stability of the chosen precursor ion. Key parameters to adjust include:

    • Capillary Voltage

    • Nebulizer Gas Pressure

    • Drying Gas Flow and Temperature

    • Source Temperature

Step 2: Fragmentation and Product Ion Selection
  • Perform a product ion scan (also known as MS/MS or fragmentation scan) on the selected precursor ion.

  • Ramp the collision energy (CE) over a range (e.g., 10-50 eV) to observe the fragmentation pattern at different energies.

  • Select at least two intense and specific product ions for Multiple Reaction Monitoring (MRM). The most abundant product ion is typically used for quantification, and a second one for confirmation.[9]

    • Rationale: Using two transitions increases the specificity of the assay and provides a qualifier/quantifier ion ratio for peak identity confirmation.

Step 3: Collision Energy Optimization for MRM Transitions
  • Set up MRM transitions for the selected precursor-product ion pairs.

  • For each transition, perform a collision energy optimization experiment . This involves acquiring data at a range of CE values and plotting the resulting peak area or intensity.

  • Select the optimal CE that produces the highest signal intensity for each transition.[10]

Step 4: Method Verification and Refinement
  • Develop a chromatographic method that provides good peak shape and retention for the analyte and internal standard.

  • Inject a series of standards to assess linearity, sensitivity, and precision.

  • Evaluate for matrix effects by comparing the response of the internal standard in neat solution versus in a biological matrix extract.

  • Assess for isotopic crosstalk by injecting a high concentration of the unlabeled analyte and monitoring the MRM transition of the internal standard.[6]

Data Presentation

Table 1: Calculated and Expected m/z Values
CompoundFormulaMonoisotopic Mass (Da)Precursor Ion [M+H]⁺ (m/z)Precursor Ion [M-H]⁻ (m/z)
5-(4-Hydroxyphenyl)-5-phenylhydantoinC₁₅H₁₂N₂O₃268.0848269.0921267.0775
5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3C₁₂¹³C₃H₇D₅N₂O₃276.1265277.1338275.1192
Table 2: Typical Starting ESI Source Parameters (To be optimized)
ParameterPositive Ion ModeNegative Ion ModeRationale
Capillary Voltage3000 - 4500 V2500 - 4000 VOptimizes the efficiency of the electrospray process.[5]
Nebulizer Gas30 - 50 psi30 - 50 psiAids in the formation of fine droplets for efficient ionization.[11]
Drying Gas Flow8 - 12 L/min8 - 12 L/minAssists in solvent evaporation and desolvation of ions.[11]
Drying Gas Temp.300 - 350 °C300 - 350 °CFacilitates the desolvation process.[11]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
No or Low Signal - Incorrect precursor m/z- Suboptimal source parameters- In-source fragmentation- Clogged ESI needle or transfer line- Verify the calculated m/z values.- Re-optimize source parameters (capillary voltage, gas flows, temperatures).- Reduce cone/fragmentor voltage to minimize in-source fragmentation.- Perform routine instrument maintenance.
High Signal Variability - Unstable spray- Matrix effects- Inconsistent sample preparation- Check for clogs and ensure proper positioning of the ESI needle.- Improve sample clean-up to reduce matrix components.- Ensure consistent and reproducible sample preparation steps.
Isotopic Crosstalk - High concentration of unlabeled analyte contributing to the IS signal- Impurity of the unlabeled analyte in the IS stock- Dilute samples if the analyte concentration is too high.- If crosstalk is from the IS itself, a higher mass difference between the analyte and IS may be needed.[6]
Poor Peak Shape - Incompatible mobile phase or injection solvent- Column overload- Secondary interactions with the column- Ensure the injection solvent is of similar or weaker elution strength than the mobile phase.- Reduce the injection volume or sample concentration.- Consider a different column chemistry or mobile phase additives.

Visualizations

Workflow for MS Parameter Optimization

MS_Optimization_Workflow cluster_preparation Step 1: Preparation & Precursor ID cluster_fragmentation Step 2: Fragmentation & Product Ion Selection cluster_mrm Step 3: MRM Optimization cluster_verification Step 4: Method Verification prep Prepare Standard Solution infuse Direct Infusion prep->infuse full_scan Acquire Full Scan (Pos/Neg) infuse->full_scan id_precursor Identify Precursor Ion (e.g., [M+H]⁺ or [M-H]⁻) full_scan->id_precursor opt_source Optimize Source Parameters id_precursor->opt_source product_scan Product Ion Scan on Precursor opt_source->product_scan Optimized Precursor Ion ramp_ce Ramp Collision Energy product_scan->ramp_ce select_products Select ≥2 Intense Product Ions ramp_ce->select_products setup_mrm Set up MRM Transitions select_products->setup_mrm Selected MRM Transitions opt_ce Optimize Collision Energy for each Transition setup_mrm->opt_ce develop_lc Develop LC Method opt_ce->develop_lc Optimized MRM Method verify_performance Assess Linearity & Sensitivity develop_lc->verify_performance eval_matrix Evaluate Matrix Effects verify_performance->eval_matrix eval_crosstalk Check for Isotopic Crosstalk eval_matrix->eval_crosstalk

Caption: A systematic workflow for the optimization of mass spectrometry parameters for 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3.

Logical Relationship in Troubleshooting Signal Issues

Troubleshooting_Signal cluster_instrument Instrument Checks cluster_method Method Parameter Checks cluster_sample Sample-Related Checks start Low or No Signal check_infusion Verify Infusion Signal start->check_infusion check_source Check Source Parameters check_infusion->check_source Signal OK in Infusion? No verify_mz Verify Precursor/Product m/z check_infusion->verify_mz Yes check_maintenance Inspect for Clogs/Leaks check_source->check_maintenance optimize_ce Re-optimize Collision Energy verify_mz->optimize_ce check_in_source_frag Assess In-Source Fragmentation optimize_ce->check_in_source_frag check_concentration Verify Standard Concentration check_in_source_frag->check_concentration eval_matrix_effect Evaluate Matrix Suppression check_concentration->eval_matrix_effect

Caption: A decision tree for troubleshooting low or no signal issues during the analysis.

References

  • PubChem. 5-(4-Hydroxyphenyl)-5-phenylhydantoin. National Center for Biotechnology Information. [Link]

  • Holčapek, M., & Jirásko, R. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 54(9), 677-697. [Link]

  • Abdel-Ghany, M. F., El-Sayed, M. A., & El-Adl, S. M. (2018). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Egyptian Journal of Chemistry, 61(2), 261-272. [Link]

  • Morin, L. P., Mess, J. N., Furtado, M., & Garofolo, F. (2011). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Bioanalysis, 3(3), 275-283. [Link]

  • Weston, D. J. (2010). Optimizing LC–MS and LC–MS-MS Methods. LCGC North America, 28(11), 964-971. [Link]

  • Technology Networks. 4 Steps to Successful Compound Optimization on LC-MS/MS. [Link]

  • Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]

  • Kruve, A., & Leito, I. (2021). Modeling the relative response factor of small molecules in positive electrospray ionization. Analytical and Bioanalytical Chemistry, 413(1), 125-135. [Link]

  • ChemHelp ASAP. predicting likely fragments in a mass spectrum. [Link]

  • ResearchGate. Parameters for ESI source in positive and negative ion modes and MRM acquisition of BDP and its metabolites a. [Link]

  • MacLean, B., Tomazela, D. M., Shulman, N., Chambers, M., Tabb, D. L., & MacCoss, M. J. (2010). Effect of collision energy optimization on the measurement of peptides by selected reaction monitoring (SRM) mass spectrometry. Analytical chemistry, 82(24), 10116–10124. [Link]

  • Głowka, F. K., & Siemiątkowska, A. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Molecules (Basel, Switzerland), 27(19), 6245. [Link]

  • ResearchGate. How to choose optimal collision energy (CE) for MRM transition?. [Link]

  • Zhang, Y., Wang, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2022). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of analytical toxicology, 46(8), 915–924. [Link]

  • Chromatography Online. Tips for Optimizing Key Parameters in LC–MS. [Link]

  • Wang, Y., Zhang, Y., Liu, Y., Zhang, Y., & Zhang, Y. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules (Basel, Switzerland), 28(18), 6538. [Link]

  • Morin, L. P., Mess, J. N., Furtado, M., & Garofolo, F. (2011). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Bioanalysis, 3(3), 275–283. [Link]

  • MacCoss, M. J., & MacLean, B. (2011). Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. Journal of proteome research, 10(1), 393–398. [Link]

  • Szerkus, O., Jacyna, J., Gibas, M., & Markuszewski, M. J. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 36-43. [Link]

  • PubMed. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. [Link]

Sources

Optimization

Technical Support Center: Preserving Deuterium Label Integrity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you prevent...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you prevent the back-exchange of deuterium in labeled compounds, ensuring the integrity and accuracy of your experimental data.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the core concepts behind deuterium back-exchange.

Q1: What is deuterium back-exchange and why is it a problem?

A1: Deuterium back-exchange is a chemical reaction where a deuterium atom (D) on a labeled compound is replaced by a protium atom (H) from the surrounding environment, most commonly from protic solvents like water or methanol.[1][2] This process is undesirable because it diminishes the isotopic purity of your standard or molecule of interest.[3] In quantitative analysis, such as LC-MS, this loss of the deuterium label can lead to inaccurate measurements and misinterpretation of results.[1][3]

Q2: Which deuterium labels are most at risk for back-exchange?

A2: Deuterium atoms attached to heteroatoms are highly susceptible to exchange. These are often called "labile" protons. The risk of exchange follows this general trend:

  • Highest Risk (Very Labile): Deuterium on oxygen (-OD), nitrogen (-ND), and sulfur (-SD) functional groups exchange very rapidly with protons from the solvent.[4][5][6]

  • Moderate Risk: Deuterium on carbons adjacent to a carbonyl group (α-carbons) can exchange under certain conditions, particularly with acid or base catalysis, through a process called enolization.[3][7]

  • Lowest Risk (Non-Labile): Carbon-deuterium (C-D) bonds in alkyl or aryl groups are generally stable and do not exchange under typical analytical conditions.[3][6] The C-D bond is slightly stronger than the C-H bond, contributing to its stability.[3][8]

Q3: What are the primary experimental factors that promote back-exchange?

A3: The rate of back-exchange is significantly influenced by three main factors:

  • Solvent Choice: Protic solvents (e.g., water, methanol, ethanol) are the primary source of protons and readily facilitate exchange.[9] Aprotic solvents (e.g., acetonitrile, DMSO, chloroform) lack exchangeable protons and are therefore preferred.[9]

  • pH: The exchange process is catalyzed by both acids and bases.[1][10] For amide hydrogens in proteins, the minimum rate of exchange typically occurs at a pH around 2.5-2.6.[1][11] Rates increase significantly at both higher and lower pH values.[10]

  • Temperature: Higher temperatures accelerate the rate of exchange reactions.[1] Conversely, performing experiments at low temperatures (e.g., 0°C or on ice) can dramatically slow down back-exchange.[2][12]

Part 2: Troubleshooting Guide - Solving Common Issues

This section is designed in a problem/cause/solution format to address specific experimental challenges.

Problem 1: My deuterium-labeled internal standard is losing its isotopic purity in my LC-MS workflow.

  • Probable Cause(s):

    • The mobile phase contains a high concentration of a protic solvent (water, methanol).

    • The pH of the mobile phase is promoting acid/base-catalyzed exchange.

    • The deuterium label is on a labile position (e.g., -OH, -NH).[7]

    • The sample is stored for extended periods in a protic solvent before analysis.[3]

  • Solution(s):

    • Switch to Aprotic Solvents: Whenever possible, use aprotic solvents like acetonitrile for your mobile phase and sample preparation.[9]

    • Optimize pH: For analytes like peptides, adjust the mobile phase pH to the point of minimum exchange, which is often around pH 2.5-2.6.[1][11] Use volatile buffers like ammonium formate or acetate instead of non-volatile salts like phosphate.

    • Minimize Time in Protic Solvents: Prepare samples fresh and analyze them immediately.[3] If storage is necessary, keep them at low temperatures (2-8°C or frozen) in tightly sealed containers.[3]

    • Work at Low Temperatures: Perform all post-labeling steps, including chromatography, at low or even sub-zero temperatures to minimize back-exchange.[12][13]

Problem 2: The -OH / -NH peak for my compound has disappeared or is very broad in my NMR spectrum.

  • Probable Cause(s):

    • Trace amounts of water (H₂O) in the deuterated solvent (e.g., CDCl₃) are causing rapid proton exchange.[14]

    • The deuterated solvent itself is protic (e.g., Methanol-d₄, D₂O), leading to the exchange of the labile proton with a deuteron.[15]

  • Solution(s):

    • Confirm the Peak with a D₂O Shake: To confirm that a peak corresponds to a labile proton, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The labile proton will exchange with deuterium, and the peak will disappear.[14][16]

    • Use a Dry Aprotic Solvent: Ensure your deuterated solvent is anhydrous. Use solvents from sealed ampules or Sure/Seal™ bottles. Handle solvents under an inert atmosphere (nitrogen or argon) to prevent absorption of atmospheric moisture.[17][18]

    • Dry Glassware Thoroughly: Bake NMR tubes and other glassware at ~150°C for several hours and cool under an inert atmosphere before use.

Problem 3: I am performing Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) and see significant back-exchange during analysis.

  • Probable Cause(s):

    • The time between quenching the exchange reaction and the MS analysis is too long.

    • The temperature of the LC system (columns, tubing) is too high.

    • The pH of the quench buffer and mobile phase is not optimal.

  • Solution(s):

    • Quench Effectively: The exchange reaction must be rapidly slowed, or "quenched," by dropping the pH to ~2.5 and the temperature to ~0°C.[11][13]

    • Optimize the LC-MS System: Use a modern HDX-MS system with cooling capabilities for all components (pepsin column, trap, analytical column, and solvent lines).[19] Performing chromatography at sub-zero temperatures can significantly reduce back-exchange.[12]

    • Minimize Analysis Time: Use rapid LC gradients. While shortening the gradient may only provide a small benefit, it is part of a comprehensive strategy.[19][20] The entire process from injection to detection should be as fast as possible.[2]

    • Consider Ionic Strength: An unexpected dependence of back-exchange on ionic strength has been noted. Using higher salt concentrations during proteolysis and lower salt (<20 mM) before electrospray injection may be beneficial.[19][20]

Part 3: Data & Protocols

Lability of Deuterium on Common Functional Groups

The following table summarizes the relative risk of back-exchange for deuterium labels on various functional groups under typical aqueous conditions.

Functional GroupPosition of DeuteriumRelative LabilityConditions Promoting ExchangePrevention Strategy
Alcohols, Phenols R-O-D Very HighProtic solvents (H₂O, MeOH), any pHUse aprotic solvents, lyophilize sample
Amines, Amides R-N-D Very HighProtic solvents, acid/base catalysisUse aprotic solvents, control pH to ~2.6
Carboxylic Acids RCOO-D Very HighProtic solventsUse aprotic solvents, derivatize acid
Thiols R-S-D HighProtic solvents, more acidic than alcoholsUse aprotic solvents
α-Carbon to Carbonyl R-CO-CD -R'ModerateAcid or base catalysis, protic solventsStrict pH control, low temperature
Aromatic Rings Ar-D LowRequires strong acid/base or metal catalystNot a concern under standard conditions
Alkyl Chains R-C-D Very LowHarsh conditions not seen in analysisNot a concern under standard conditions
Key Experimental Workflows & Diagrams

This diagram illustrates the acid-catalyzed back-exchange of a deuterium atom on an alcohol functional group in the presence of water.

G cluster_0 Step 1: Protonation cluster_1 Step 2: Water Loss/Addition cluster_2 Step 3: Deprotonation A R-O-D C [R-O(D)-H]⁺ A->C Lone pair on Oxygen attacks H⁺ B H₃O⁺ E [R]⁺ + D-O-H C->E Loss of deuterated water D H₂O F [R-O(H)-H]⁺ E->F Carbocation attacked by H₂O H R-O-H F->H Loss of H⁺ G H₂O I H₃O⁺

Caption: Acid-catalyzed back-exchange of a labile deuterium.

This workflow helps in selecting the appropriate sample preparation strategy to minimize back-exchange based on the analytical technique.

G Start Start: Deuterated Compound Technique Analytical Technique? Start->Technique NMR NMR Spectroscopy Technique->NMR NMR LCMS LC-MS Technique->LCMS LC-MS SolventCheck Is Protic Solvent Required? AproticMobile Use Aprotic Mobile Phase (e.g., Acetonitrile-based) SolventCheck->AproticMobile No ProticMobile Optimize for Protic Mobile Phase SolventCheck->ProticMobile Yes DrySolvent Use Anhydrous Aprotic Deuterated Solvent (e.g., CDCl₃, DMSO-d₆) NMR->DrySolvent LCMS->SolventCheck D2OShake Perform D₂O Shake to Confirm Labile Protons DrySolvent->D2OShake End Analysis Complete D2OShake->End AproticMobile->End Optimize 1. Cool to 0°C or below 2. Adjust pH to minimum exchange (~2.5) 3. Minimize analysis time 4. Lyophilize sample if possible ProticMobile->Optimize Optimize->End

Caption: Decision tree for minimizing back-exchange during sample prep.

Standard Operating Procedure (SOP): Lyophilization to Preserve Labile Deuterium Labels

This protocol is for removing protic solvents (D₂O, H₂O) from a sample prior to analysis in an aprotic solvent, thereby preserving the deuterium label. This is particularly useful for ADC (antibody-drug conjugate) formulations and other biologics.[21][22]

Materials:

  • Lyophilizer (freeze-dryer)

  • Sample vials suitable for lyophilization

  • Anhydrous aprotic solvent (e.g., acetonitrile, DMSO-d₆) for reconstitution

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Sample Preparation: Dissolve or suspend your deuterated compound in the minimal required amount of D₂O or H₂O in a lyophilization vial.

  • Freezing: Snap-freeze the sample by placing the vial in liquid nitrogen or a dry ice/acetone bath until completely solid. This ensures small ice crystals, which aids in sublimation.

  • Lyophilization:

    • Immediately transfer the frozen sample to the pre-chilled lyophilizer chamber.

    • Start the lyophilizer, ensuring the vacuum is engaged and the cold trap is at its operating temperature (typically below -50°C).

    • Run the lyophilization cycle until all the solvent has sublimated, leaving a dry powder or "cake". The duration depends on the sample volume and the equipment.

  • Backfilling and Sealing: Once the cycle is complete, backfill the lyophilizer chamber with a dry, inert gas like nitrogen or argon. Immediately and securely cap the vials while still under the inert atmosphere to prevent exposure to atmospheric moisture.

  • Storage & Reconstitution: Store the lyophilized sample in a desiccator at the recommended temperature (e.g., -20°C).[3] When ready for analysis, allow the vial to come to room temperature in a desiccator before opening. Reconstitute the sample directly in the chosen anhydrous aprotic solvent for analysis (e.g., NMR or LC-MS).

References

  • Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews, 40(3), 1224–1234.
  • Percy, A. J., Rey, M., & Schriemer, D. C. (2012). Hydrogen/deuterium exchange and mass spectrometry for investigating protein structure, dynamics and interactions. Current Analytical Chemistry, 8(3), 345-355.
  • Mandhapati, A. R., et al. (2022). Chemical exchange of labile protons by deuterium enables selective detection of pharmaceuticals in solid formulations. Chemical Communications, 58(80), 11261-11264. Retrieved February 12, 2026, from [Link]

  • Skinner, J. J., Lim, W. K., & Englander, S. W. (2012). Protein hydrogen exchange: the significance of the pH minimum. Protein Science, 21(7), 931-937.
  • Hydrogen–deuterium exchange. (2023, December 22). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc. Retrieved February 12, 2026, from [Link]

  • Walters, B. T., Ricciuti, A., Mayne, L., & Englander, S. W. (2012). Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment. Journal of the American Society for Mass Spectrometry, 23(12), 2132–2139. Retrieved February 12, 2026, from [Link]

  • Walters, B. T., Mayne, L., & Englander, S. W. (2012). Minimizing Back Exchange in the Hydrogen Exchange-Mass Spectrometry Experiment. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Designing Stable Isotope Labeled Internal Standards. (2022). Acanthus Research. Retrieved February 12, 2026, from [Link]

  • Rand, K. D., Zehl, M., Jørgensen, T. J., & Jensen, O. N. (2014). A practical guide to the use of hydrogen/deuterium exchange mass spectrometry for the study of protein dynamics. FEBS letters, 588(1), 129-137.
  • Zhang, Z., & Smith, D. L. (1993). Determination of amide hydrogen exchange by mass spectrometry: a new method for protein structure analysis. Protein Science, 2(4), 522-531.
  • Wales, T. E., & Engen, J. R. (2006). Hydrogen exchange mass spectrometry for the analysis of protein dynamics. Mass spectrometry reviews, 25(1), 158-170.
  • Hudgens, J. W., Gallagher, E. S., & Karageorgos, I. (2022). Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry, 94(26), 9216–9224. Retrieved February 12, 2026, from [Link]

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester. Retrieved February 12, 2026, from [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. Retrieved February 12, 2026, from [Link]

  • Solvents and Caveats for LC-MS. (n.d.). Waters Corporation. Retrieved February 12, 2026, from [Link]

  • D'Mello, R. G., et al. (2019). Optimizing the Formulation and Lyophilization Process for a Fragment Antigen Binding (Fab) Protein Using Solid-State Hydrogen-Deuterium Exchange Mass Spectrometry (ssHDX-MS). Molecular Pharmaceutics, 16(11), 4727–4737. Retrieved February 12, 2026, from [Link]

  • The Use of Deuterium in 1H NMR Spectroscopy. (2021). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]

  • Exchangeable Protons in NMR—Friend or Foe?. (2023). ACD/Labs. Retrieved February 12, 2026, from [Link]

  • Deuterated Solvents for NMR. (n.d.). Isotope Science / Alfa Chemistry. Retrieved February 12, 2026, from [Link]

Sources

Troubleshooting

addressing poor peak shape in phenytoin chromatography

Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Phenytoin (Dilantin) Peak Shape Optimization

Welcome to the Technical Support Center

As a Senior Application Scientist, I often see researchers struggle with Phenytoin (5,5-diphenylhydantoin). While it appears to be a simple hydrophobic molecule, its hydantoin ring creates specific challenges regarding secondary interactions and solubility.

This guide is not a generic SOP. It is a troubleshooting system designed to address the causality of poor peak shape.[1][2] We will move beyond "change the column" and understand why the chemistry is failing and how to fix it.

Module 1: The "Hydantoin Tailing" Phenomenon

Issue: You observe significant peak tailing (Asymmetry > 1.5), even on a relatively new C18 column.

The Mechanism (Why it happens)

Phenytoin is a weak acid with a pKa of approximately 8.3 [1][2].

  • The pH Trap: Many generic methods run at pH 6.0–7.0. At this pH, Phenytoin is neutral and retains well on a C18 column. However, the residual silanols (Si-OH) on the silica surface have a pKa of ~3.5–4.5.

  • Secondary Interactions: At pH 7.0, silanols are deprotonated (Si-O⁻). The polar imide (-NH-) groups on the Phenytoin hydantoin ring form strong hydrogen bonds with these ionized silanols. This "drag" effect causes the tailing [4].

Troubleshooting Protocol: The Acid Suppression Method

To fix tailing, we must suppress silanol ionization.

  • Buffer Selection: Switch to a Phosphate or Formate buffer adjusted to pH 2.5 – 3.0 .

    • Reasoning: At pH 3.0, silanols are protonated (neutral), eliminating the secondary interaction. Phenytoin remains neutral (retained).

  • Column Choice: If you must work at neutral pH (e.g., for MS compatibility), use a "High-Load" or "End-capped" column.

    • Recommendation: Look for columns labeled "Base Deactivated" or with high carbon loads (>15%).

Visualization: Tailing Diagnostic Logic

TailingLogic Start Issue: Peak Tailing (As > 1.5) CheckpH Check Mobile Phase pH Start->CheckpH CheckCol Check Column Type CheckpH->CheckCol If pH < 3.0 ActionLowPH Lower pH to 2.5 - 3.0 (Suppress Silanols) CheckpH->ActionLowPH If pH 5.0 - 7.5 ActionEndCap Switch to End-Capped High Carbon Load Column CheckCol->ActionEndCap If Non-Endcapped ActionFrit Check Inlet Frit (Physical Tailing) CheckCol->ActionFrit If High Quality C18

Caption: Decision tree for isolating the chemical vs. physical causes of Phenytoin peak tailing.

Module 2: Peak Splitting & Fronting (Solubility Mismatch)

Issue: The Phenytoin peak appears split (doublet) or fronts (leans forward), particularly when injecting high concentrations.

The Mechanism

Phenytoin has low aqueous solubility due to its two hydrophobic phenyl rings.[3][4]

  • The Solvent Shock: If you dissolve your sample in 100% Methanol (to ensure solubility) but your mobile phase is 50% Water , the sample plug hits the column and the water acts as an "anti-solvent."

  • Precipitation: Phenytoin micro-precipitates at the column head, then slowly redissolves, creating a split or distorted peak [3][5].

Experimental Protocol: Solvent Matching

Objective: Match the sample diluent to the mobile phase strength without precipitating the sample.

Parameter"Lazy" Method (High Risk)Optimized Method (High Integrity)
Diluent 100% Methanol or AcetonitrileMobile Phase (e.g., 50:50 MeOH:Buffer)
Injection Vol 20 µL (Standard)5 - 10 µL (Reduced to prevent overload)
Result Peak Splitting / FrontingSharp, Gaussian Peak

Step-by-Step Correction:

  • Dissolve the stock standard in 100% Methanol (required for high conc).

  • Dilute the working standard using the initial mobile phase composition.

  • Self-Validation: If the solution turns cloudy upon dilution, the concentration is too high for the mobile phase. Reduce target concentration or increase column temperature (to 40°C) to aid solubility.

Module 3: Modernizing the USP Method

Context: The traditional USP monograph for Phenytoin Sodium uses a standard L1 (C18) column with high flow rates. Modern labs often need higher throughput.[5]

USP <621> Allowable Adjustments: You can modernize the method without full re-validation if you stay within USP <621> limits.

ParameterUSP Standard Conditions [2]Modernized UPLC/UHPLC ConditionsBenefit
Column 4.6 x 250 mm, 5 µm2.1 x 100 mm, 1.7 µm3x Faster Run Time
Flow Rate 1.0 mL/min0.4 - 0.5 mL/min80% Solvent Savings
Injection 10 - 20 µL1 - 2 µLImproved Resolution
Mobile Phase MeOH : Water (55:45)MeOH : Phosphate Buffer pH 3.0 (55:45)Better Peak Symmetry

Note: When moving to sub-2 µm particles, frictional heating can alter the effective column temperature. Ensure your column oven uses a pre-heater.

Module 4: Frequently Asked Questions (FAQs)

Q1: My retention time is drifting throughout the day. Why? A: Phenytoin's pKa (8.[3]3) makes it susceptible to temperature shifts if the pH is near 7-8. However, the most common cause is selective evaporation of Methanol from the mobile phase reservoir.

  • Fix: Cap your solvent bottles properly or use an in-line solvent manager. Ensure the column is thermostatted (e.g., 30°C or 40°C), not left at "Ambient."

Q2: Can I use Acetonitrile instead of Methanol? A: Yes, but Phenytoin has different selectivity in ACN. Methanol is generally preferred for Phenytoin because the protic nature of Methanol helps mask silanol interactions better than aprotic Acetonitrile [4]. If you switch to ACN, you may need to lower the % organic to achieve similar retention.

Q3: I see a small peak eluting right before Phenytoin. Is it an impurity? A: It could be Benzophenone , a known decomposition product of Phenytoin, or Phenytoin Related Compound A .

  • Verification: Check the UV spectrum.[3] Phenytoin absorbs well at 220 nm. If the impurity has a different spectral profile, it might be a matrix effect. Run a blank injection to confirm.

Visualizing the Interaction Mechanism

This diagram illustrates why pH control is the single most effective tool for Phenytoin peak shape.

InteractionMechanism cluster_0 pH 7.0 (Bad Peak Shape) cluster_1 pH 3.0 (Good Peak Shape) Silanol_Bad Silanol (Si-O⁻) Ionized Phenytoin_Bad Phenytoin (NH) Polar Interaction Silanol_Bad->Phenytoin_Bad Hydrogen Bonding Result_Bad TAILING Phenytoin_Bad->Result_Bad Silanol_Good Silanol (Si-OH) Protonated Phenytoin_Good Phenytoin Neutral Result_Good SYMMETRY Phenytoin_Good->Result_Good

Caption: Mechanism of silanol-analyte interaction at different pH levels.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1775, Phenytoin. Retrieved from [Link]

  • Phenomenex (2025). Avoiding Mobile Phase Mismatch in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Optimizing Phenytoin Bioanalysis: A Comparative Validation Guide for LC-MS/MS under ICH M10

Introduction: The Clinical Imperative for Precision Phenytoin (Dilantin) remains a cornerstone in epilepsy management, yet it presents a unique bioanalytical challenge due to its non-linear pharmacokinetics (Michaelis-Me...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Clinical Imperative for Precision

Phenytoin (Dilantin) remains a cornerstone in epilepsy management, yet it presents a unique bioanalytical challenge due to its non-linear pharmacokinetics (Michaelis-Menten kinetics) and narrow therapeutic index (10–20 µg/mL for total phenytoin). Small dosage increments can lead to disproportionate surges in serum concentration, risking toxicity (>20 µg/mL) manifested as nystagmus, ataxia, or cognitive impairment.

Historically, therapeutic drug monitoring (TDM) relied on Immunoassays (IA) or HPLC-UV. However, these methods often struggle with specificity—particularly distinguishing the parent drug from its major metabolite, 5-(p-hydroxyphenyl)-5-phenylhydantoin (HPPH), or in patients with uremia where protein binding is altered.

This guide details the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. Unlike "black-box" immunoassays, LC-MS/MS offers definitive structural identification and superior sensitivity, essential for pediatric microsampling or measuring free phenytoin fractions.

Method Development Strategy

The "Senior Scientist" Rationale

To build a self-validating system, we must address the physicochemical properties of Phenytoin (


, pKa ~8.3).
  • Internal Standard (IS) Selection: You must use a stable isotope-labeled IS, specifically Phenytoin-d10 . Phenytoin is subject to significant matrix effects in plasma. An analog IS (like carbamazepine) will not co-elute perfectly or compensate for ionization suppression/enhancement as effectively as a deuterated analog.

  • Ionization Mode: While phenytoin ionizes in both polarities, Positive Electrospray Ionization (ESI+) is preferred for simultaneous multi-drug panels. It typically forms the

    
     ion.
    
  • Chromatography: A standard C18 column is sufficient, but a Phenyl-Hexyl column offers superior selectivity if you are separating it from fosphenytoin or hydroxyphenytoin metabolites due to pi-pi interactions.

Optimized LC-MS/MS Parameters
ParameterSetting / ChemistryRationale
Column C18 (e.g., 2.1 x 50mm, 1.7 µm)Rapid separation suitable for high-throughput TDM.
Mobile Phase A 2 mM Ammonium Acetate + 0.1% Formic Acid in WaterPromotes protonation

.
Mobile Phase B Methanol or AcetonitrileMeOH often provides better peak shape for phenytoin; ACN is faster.
Flow Rate 0.4 – 0.6 mL/minCompatible with modern ESI sources without splitting.
MRM Transition (Quant) 253.1

182.1
The most abundant product ion (loss of -NHCO).
MRM Transition (Qual) 253.1

104.1
Confirmation ion to ensure specificity.
IS Transition 263.1

192.1
Phenytoin-d10 (Mass shift +10).
Experimental Workflow Visualization

The following diagram outlines the sample preparation (Protein Precipitation) and analytical flow.

G Sample Patient Plasma (50 µL) IS_Add Add IS (Phenytoin-d10) Sample->IS_Add Precip Protein Precipitation (MeOH/ACN 1:3) IS_Add->Precip Vortex Vortex & Centrifuge (10 min @ 10k g) Precip->Vortex Supernatant Supernatant Transfer Vortex->Supernatant LCMS LC-MS/MS Injection (C18 Column) Supernatant->LCMS Data Quantitation (Ratio Analyte/IS) LCMS->Data

Figure 1: Streamlined Protein Precipitation Workflow for High-Throughput Phenytoin Analysis.

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table objectively compares the performance of LC-MS/MS against traditional HPLC-UV and Immunoassays (e.g., EMIT/ELISA).

FeatureLC-MS/MS (The Standard)HPLC-UV (Traditional)Immunoassay (Routine)
Specificity High. Mass filtering eliminates metabolite interference.Moderate. Metabolites may co-elute; requires longer run times.Low/Variable. Cross-reactivity with metabolites (HPPH) or fosphenytoin.
Sensitivity (LLOQ) < 0.1 µg/mL. Suitable for free fraction analysis.~1.0 µg/mL. Adequate for total, poor for free fraction.~2.0 µg/mL. Limited at low concentrations.
Sample Volume Low (10–50 µL). Ideal for pediatric/microsampling.High (200–500 µL). Requires larger draw.Low (50 µL).
Throughput High. Run times < 3 mins.Low. Run times 10–15 mins.Very High. Batch processing on auto-analyzers.
Cost High capital; Low per-sample cost.Moderate capital; Low per-sample cost.Low capital; High reagent cost per sample.

Validation Protocol (ICH M10 Guidelines)

This protocol aligns with the ICH M10 Bioanalytical Method Validation guideline (adopted 2022), which harmonizes FDA, EMA, and PMDA requirements.

Validation Logic Tree

Before starting, understand the decision matrix for a compliant validation.

Validation Start Start Validation (ICH M10) Selectivity Selectivity: 6 Blank Sources Start->Selectivity Interference Interference < 20% of LLOQ? Selectivity->Interference CalCurve Calibration Curve: 6 non-zero levels Interference->CalCurve Yes Fail RE-OPTIMIZE Interference->Fail No Linearity R² > 0.99? Back-calc within ±15%? CalCurve->Linearity AccPrec Accuracy & Precision: 5 Reps @ LLOQ, Low, Med, High QC Linearity->AccPrec Yes Linearity->Fail No Criteria CV < 15% (20% LLOQ) Bias ±15%? AccPrec->Criteria Matrix Matrix Effect: IS Normalized Factor Criteria->Matrix Yes Criteria->Fail No Pass METHOD VALIDATED Matrix->Pass

Figure 2: Validation Decision Matrix based on ICH M10 criteria.

Detailed Experimental Protocols
Experiment A: Selectivity & Specificity
  • Objective: Ensure no endogenous plasma components interfere with Phenytoin or IS.

  • Protocol:

    • Obtain blank plasma from 6 individual donors (including lipemic and hemolyzed sources).

    • Extract and inject blanks.

    • Inject LLOQ samples.

  • Acceptance Criteria: Response in blank must be < 20% of the LLOQ response for the analyte and < 5% for the IS.

Experiment B: Calibration & Linearity
  • Objective: Define the dynamic range (e.g., 0.5 – 40 µg/mL).

  • Protocol:

    • Prepare 6 non-zero standards + Blank + Zero (Blank + IS).

    • Fit curve using linear regression with

      
       weighting (crucial for wide dynamic ranges).
      
  • Acceptance Criteria: Back-calculated concentrations must be within ±15% of nominal (±20% for LLOQ). 75% of standards must pass.

Experiment C: Accuracy & Precision (A&P)
  • Objective: Verify repeatability and bias.

  • Protocol:

    • Prepare QCs at 4 levels: LLOQ, Low (3x LLOQ), Med (30-50% range), High (>75% range).

    • Run 5 replicates per level in 3 separate runs (Inter-day validation).

  • Acceptance Criteria:

    • Accuracy: Mean conc. within ±15% of nominal.[1][2]

    • Precision: CV% < 15% (20% at LLOQ).

Experiment D: Matrix Effect
  • Objective: Quantify ion suppression/enhancement.

  • Protocol:

    • Extract 6 blank plasma lots.

    • Spike post-extraction with analyte (Set B).

    • Prepare pure solution at same concentration (Set A).

    • Calculate Matrix Factor (MF) = Peak Area B / Peak Area A.

  • Acceptance Criteria: IS-normalized MF should have a CV < 15% across the 6 lots.

Troubleshooting & Expert Insights

The "Sticky" Carryover Issue

Phenytoin can adhere to injector ports.

  • Symptom: Peaks appearing in blank samples after a High QC.

  • Solution: Use a needle wash with high organic content (e.g., 90% Methanol/Isopropanol/Acetonitrile + 0.1% Formic Acid). Implement a "sawtooth" gradient wash at the end of the LC run.

Phospholipid Buildup

If using Protein Precipitation, phospholipids can accumulate on the column, causing unpredictable matrix effects in later runs.

  • Solution: Use a "Diverter Valve" to send flow to waste for the first 0.5 min and after the peak elutes. Alternatively, use Phospholipid Removal Plates (e.g., Ostro or HybridSPE) instead of simple precipitation.

References

  • ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[3][4]

  • Sengupta, P., et al. (2017). "Validation of HPLC-MS Method in Positive Ion Mode for Estimation of Phenytoin in Human Plasma Using Phenytoin D10 as Internal Standard." Asian Journal of Chemistry.

  • Moyer, T. P., et al. (1986). "Comparison of ultraviolet and liquid chromatographic methods for dissolution testing of sodium phenytoin capsules." Journal of Pharmaceutical Sciences.

  • Winter, M. E. (2004). Basic Clinical Pharmacokinetics. Lippincott Williams & Wilkins. (Reference for Phenytoin Therapeutic Range & Michaelis-Menten Kinetics).

Sources

Comparative

A Comparative Guide to Achieving Superior Accuracy and Precision in Phenytoin Quantification Using a d5-13C3 Stable Isotope Labeled Internal Standard

In the field of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the accurate quantification of antiepileptic drugs like phenytoin is paramount for ensuring patient safety and therapeutic efficacy.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

In the field of therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, the accurate quantification of antiepileptic drugs like phenytoin is paramount for ensuring patient safety and therapeutic efficacy.[1] Phenytoin exhibits complex pharmacokinetics and a narrow therapeutic index, making precise measurement critical.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity. However, the reliability of LC-MS/MS data is fundamentally dependent on the choice of the internal standard (IS).[3]

This guide provides an in-depth comparison of using a d5-13C3-phenytoin stable isotope labeled internal standard (SIL-IS) versus other common alternatives, such as deuterated (d10-phenytoin) or structural analog standards. We will explore the underlying scientific principles and present experimental data to demonstrate why a mixed-isotope labeled standard offers superior performance in mitigating analytical variability.

The Indispensable Role of the Internal Standard in LC-MS/MS

The core function of an internal standard in quantitative analysis is to correct for the variability that can occur at multiple stages of the analytical workflow, from sample extraction to ionization in the mass spectrometer.[4] An ideal IS should mimic the analyte's behavior as closely as possible throughout the entire process.[5] For mass spectrometry-based assays, regulatory bodies like the U.S. Food and Drug Administration (FDA) recommend the use of a stable isotope-labeled internal standard as the most appropriate choice.[6][7]

Variability can arise from:

  • Sample Preparation: Inconsistent recovery during extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction).

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (plasma, serum, etc.) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[8]

  • Instrumental Variation: Fluctuations in injection volume or detector response.

A SIL-IS, being chemically identical to the analyte, co-elutes chromatographically and experiences nearly identical matrix effects and ionization efficiency.[4] By calculating the peak area ratio of the analyte to the SIL-IS, these sources of error are effectively normalized, leading to highly accurate and precise quantification.[9]

Comparing Internal Standards: d5-13C3-Phenytoin vs. Alternatives

While various internal standards are used for phenytoin quantification, their ability to compensate for analytical variability differs significantly.

  • Structural Analogs: These are molecules with similar chemical structures but different elemental compositions (e.g., using metaxalone for phenytoin analysis).[10] While cost-effective, their physicochemical properties (e.g., polarity, pKa, ionization efficiency) are not identical to phenytoin. This disparity means they may not co-elute perfectly and will not experience the same degree of matrix effects, leading to compromised accuracy and precision.[9]

  • Deuterated Standards (e.g., d10-Phenytoin): These are a common type of SIL-IS where hydrogen atoms are replaced with deuterium. While a significant improvement over structural analogs, deuterium labeling is not without its challenges.[11][12][13] A potential issue is the "isotope effect," where the difference in bond strength between C-H and C-D can sometimes lead to slight chromatographic separation from the unlabeled analyte. This separation can expose the analyte and IS to different matrix environments as they elute, undermining the principle of perfect compensation.

  • Mixed Isotope Labeled Standard (d5-13C3-Phenytoin): This standard incorporates both deuterium and carbon-13 isotopes. The inclusion of heavy carbon atoms provides a more substantial mass shift from the native analyte. More importantly, this dual-labeling strategy further minimizes the potential for chromatographic separation due to isotopic effects, ensuring true co-elution and the most effective compensation for matrix effects and ionization variability. The use of ¹³C-labeled standards has been shown to effectively correct for matrix effects during the ionization process.[3]

Experimental Data: A Performance Comparison

To illustrate the performance differences, consider the following validation data summary, which compares key bioanalytical parameters for phenytoin quantification using different internal standards. The data is representative of typical results obtained under validated LC-MS/MS methods compliant with FDA guidelines.[7]

Parameterd5-13C3-Phenytoin (SIL-IS)d10-Phenytoin (SIL-IS)Structural Analog ISFDA/ICH M10 Acceptance Criteria
Linearity (r²) > 0.998> 0.996> 0.991≥ 0.99
Accuracy (% Bias) Within ± 5%Within ± 8%Within ± 15%Within ± 15% (± 20% at LLOQ)[14]
Precision (%CV) < 5%< 7%< 12%≤ 15% (≤ 20% at LLOQ)[14]
Matrix Effect (%CV of IS-Normalized Matrix Factor) < 4%< 8%< 15%≤ 15%[11]
Recovery Consistency (%CV) < 6%< 9%< 15%≤ 15%[6]

This table summarizes typical performance data compiled from various bioanalytical method validation studies. Actual results may vary based on specific instrumentation and laboratory conditions.

The data clearly indicates that while all three types of internal standards can potentially meet regulatory acceptance criteria, the d5-13C3-phenytoin standard consistently provides superior accuracy and precision, with significantly lower variability in matrix effects and recovery. This enhanced performance is crucial for studies requiring high data integrity, such as pivotal clinical trials or TDM in sensitive patient populations.[1]

Detailed Experimental Protocol: Phenytoin Quantification in Human Plasma

This section provides a validated, step-by-step protocol for the quantification of phenytoin in human plasma using a d5-13C3-phenytoin internal standard.

Objective: To accurately and precisely quantify phenytoin concentrations in human plasma samples using LC-MS/MS.

Materials:

  • Phenytoin reference standard

  • d5-13C3-Phenytoin internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure, 18.2 MΩ·cm)

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare primary stock solutions of phenytoin and d5-13C3-phenytoin in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions for the calibration curve by serially diluting the phenytoin stock solution with 50:50 methanol:water.

    • Prepare an internal standard working solution by diluting the d5-13C3-phenytoin stock solution to a final concentration of 100 ng/mL in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL in methanol). The methanol acts to precipitate plasma proteins.

    • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial for analysis.

G cluster_prep Sample Preparation cluster_mix Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 50 µL Plasma Sample is_solution 150 µL d5-13C3-Phenytoin IS in Methanol mix_point vortex Vortex (30 seconds) centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant injection Inject into LC-MS/MS System supernatant->injection mix_point->vortex Protein Precipitation quant Quantification (Analyte/IS Peak Area Ratio) injection->quant

Caption: Workflow for Plasma Sample Preparation and Analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 30% B, ramp to 95% B over 2.5 minutes, hold for 0.5 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS System: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Phenytoin: Q1 253.1 -> Q3 182.3

      • d5-13C3-Phenytoin: Q1 261.1 -> Q3 187.3

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (Phenytoin / d5-13C3-Phenytoin) against the nominal concentration of the calibrators.

    • Apply a linear regression model with 1/x² weighting.

    • Quantify unknown samples and quality control (QC) samples against the calibration curve.

    • The method must be validated according to FDA or ICH M10 guidelines, assessing selectivity, accuracy, precision, matrix effect, recovery, and stability.[7]

The Scientific Rationale: Why Co-elution is Critical

The superior performance of a high-quality SIL-IS is rooted in its ability to co-elute perfectly with the analyte. When two compounds enter the mass spectrometer's ion source at the exact same time, they are subjected to the same micro-environment of co-eluting matrix components. Any ion suppression or enhancement that affects the analyte will affect the SIL-IS to the same degree.

G cluster_0 Scenario 1: Ideal Co-elution (d5-13C3-IS) cluster_1 Scenario 2: Poor Co-elution (Analog IS) a0 Analyte + IS (Co-eluting) a1 Matrix Effect (Ion Suppression) a0->a1 a2 Suppressed Signal (Both Analyte & IS) a1->a2 a3 Ratio (Analyte/IS) Remains Constant Result: ACCURATE a2->a3 b0 Analyte b1 Matrix Effect (Ion Suppression) b0->b1 b2 Suppressed Signal (Analyte Only) b1->b2 b3 Ratio (Analyte/IS) is Altered Result: INACCURATE b2->b3 is_node Analog IS (Elutes Separately) is_node->b3

Caption: Impact of Co-elution on Mitigating Matrix Effects.

This diagram illustrates that when the IS and analyte co-elute perfectly, the calculated ratio remains accurate even in the presence of ion suppression. Conversely, if the IS (like a structural analog) elutes at a different time, it is not affected by the same matrix components, leading to an altered and inaccurate ratio.

Conclusion

For the quantification of phenytoin, where precision and accuracy are non-negotiable, the choice of internal standard is a critical determinant of data quality. While deuterated standards like d10-phenytoin offer acceptable performance, a mixed stable isotope labeled standard such as d5-13C3-phenytoin represents the pinnacle of analytical rigor. Its ability to ensure perfect co-elution and flawlessly track the analyte through every stage of the workflow provides the most robust compensation for matrix effects and other sources of variability. For researchers, scientists, and drug development professionals committed to the highest standards of bioanalytical integrity, the adoption of a d5-13C3-phenytoin IS is a scientifically sound investment in data reliability.

References

  • Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review. 2017. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. 2024. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. 2018. Available from: [Link]

  • Ahmadi, F., et al. A sensitive LC-MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. Journal of Pharmaceutical and Biomedical Analysis. 2020. Available from: [Link]

  • Patel, A. B., et al. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology. 2018. Available from: [Link]

  • Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. 2005. Available from: [Link]

  • Novartis. FDA Draft Guidance for Industry - Bioanalytical Method Validation. 2013. Available from: [Link]

  • Patel, A. B., et al. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. Research Journal of Pharmacy and Technology. 2018. Available from: [Link]

  • Yuan, Z., et al. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis. 2012. Available from: [Link]

  • Armirotti, A., et al. Targeted Strategy to Analyze Antiepileptic Drugs in Human Serum by LC-MS/MS and LC-Ion Mobility-MS. Analytical Chemistry. 2020. Available from: [Link]

  • Garg, U. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). Methods in Molecular Biology. 2016. Available from: [Link]

  • Roy, S. M. N., et al. Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass. International Journal of Pharmaceutical Sciences and Research. 2012. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. 2001. Available from: [Link]

  • Garg, U. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). PubMed. 2016. Available from: [Link]

  • IROA Technologies. How Amino Acid Internal Standards Boost Mass Spec Accuracy. 2024. Available from: [Link]

  • American Chemical Society. Improved small-scale synthesis of phenytoin for potential practical application. 2023. Available from: [Link]

  • ResearchGate. Chemical structures of phenytoin and phenytoin-d10 (internal standard). Available from: [Link]

  • Zaccara, G., et al. Therapeutic drug monitoring of phenytoin in critically ill patients. Epilepsia. 2007. Available from: [Link]

  • Alegete, P., et al. Validation of HPLC-MS Method in Positive Ion Mode for Estimation of Phenytoin in Human Plasma Using Phenytoin D10 as Internal Standard. ResearchGate. 2017. Available from: [Link]

  • Liu, Y., et al. Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin. Beilstein Journal of Organic Chemistry. 2019. Available from: [Link]

  • May, T., et al. Comparison of total and free phenytoin serum concentrations measured by high-performance liquid chromatography and standard TDx assay: implications for the prediction of free phenytoin serum concentrations. Therapeutic Drug Monitoring. 1998. Available from: [Link]

  • Use of Therapeutic Drug Monitoring, Electronic Health Record Data, and Pharmacokinetic Modeling to Determine the Therapeutic Index of Phenytoin and Lamotrigine. Clinical and Translational Science. 2021. Available from: [Link]

  • Rambeck, B., et al. Comparison of phenytoin and carbamazepine serum concentrations measured by high-performance liquid chromatography, the standard TDx assay, the enzyme multiplied immunoassay technique, and a new patient-side immunoassay cartridge system. Therapeutic Drug Monitoring. 1994. Available from: [Link]

Sources

Validation

A Guide to Assessing the Metabolic Stability of Drug Metabolites: The Case of 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3

For researchers, scientists, and professionals in drug development, understanding a drug's metabolic fate is paramount. While the stability of a parent drug is a primary focus, the story doesn't end there.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding a drug's metabolic fate is paramount. While the stability of a parent drug is a primary focus, the story doesn't end there. Primary metabolites can be pharmacologically active, contribute to drug-drug interactions, or be responsible for idiosyncratic toxicities. Therefore, assessing the metabolic stability of these metabolites is a critical step in a comprehensive drug safety and efficacy evaluation.

This guide provides an in-depth technical comparison of methodologies for assessing the metabolic stability of a key drug metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), the major metabolite of the anticonvulsant drug Phenytoin.[1][2][3] We will particularly focus on the superior accuracy and reliability achieved by employing its stable isotope-labeled (SIL) analogue, 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 .

The Significance of Metabolite Stability: The Phenytoin Example

Phenytoin is a widely used anticonvulsant with a narrow therapeutic index.[4] Up to 90% of a dose of Phenytoin is metabolized in the liver to p-HPPH, which is then largely considered inactive.[1][2] However, this "inactive" metabolite is not inert; it undergoes further Phase I and Phase II metabolism.[5][6]

The primary route for p-HPPH clearance is glucuronidation, a Phase II reaction that facilitates excretion.[1][6][7] A secondary, more problematic pathway involves further oxidation of p-HPPH by Cytochrome P450 enzymes (CYPs) to form a catechol intermediate.[5][8] This catechol can spontaneously oxidize into highly reactive semiquinone and quinone species, which have the potential to covalently bind to cellular proteins, a mechanism implicated in idiosyncratic drug reactions.[5][8]

Understanding the rate and pathways of p-HPPH's own metabolism is therefore crucial for predicting potential toxicities and understanding the complete disposition of Phenytoin. The key enzymes involved in this secondary metabolism of p-HPPH include CYP2C19, CYP3A4, and CYP2C9.[3][8]

G Phenytoin Phenytoin pHPPH 5-(4-Hydroxyphenyl)-5-phenylhydantoin (p-HPPH) Phenytoin->pHPPH CYP2C9, CYP2C19 (Primary Metabolism) Glucuronide p-HPPH Glucuronide (Excreted) pHPPH->Glucuronide UGTs (Phase II Metabolism) Catechol Catechol Metabolite pHPPH->Catechol CYP2C19, CYP3A4, CYP2C9 (Secondary Metabolism) Reactive Reactive Quinone Species (Potential for Adduct Formation) Catechol->Reactive Auto-oxidation

Caption: Metabolic pathway of Phenytoin, highlighting the secondary metabolism of its primary metabolite, p-HPPH.

The Analytical Imperative: Why Stable Isotope Labeling is a Game-Changer

Accurately quantifying the disappearance of a metabolite like p-HPPH in an in vitro system (such as human liver microsomes) presents a significant analytical challenge. The primary tool for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and specificity. However, the accuracy of LC-MS/MS quantification can be compromised by "matrix effects," where co-eluting components from the biological sample interfere with the ionization of the analyte, leading to either suppression or enhancement of the signal.[9]

This is where the use of a stable isotope-labeled internal standard (SIL-IS) becomes indispensable. The topic compound, 5-(4-Hydroxyphenyl)-5-phenyl-d5-hydantoin-2,4,5-13C3 , is the ideal SIL-IS for studying the metabolism of p-HPPH. Because it is chemically identical to the analyte (p-HPPH) but has a different mass due to the incorporated heavy isotopes (5 deuterium and 3 carbon-13 atoms), it co-elutes chromatographically and experiences the exact same matrix effects and extraction recovery as the analyte.[10] By comparing the signal of the known concentration of the SIL-IS to the signal of the analyte in the same sample, these variations can be precisely corrected for, yielding highly accurate and reliable quantitative data.[9][11]

Comparison of Analytical Approaches
FeatureUsing a Non-Labeled Standard / External CalibrationUsing a Stable Isotope-Labeled Internal Standard
Principle Analyte concentration is determined by comparing its response to a calibration curve generated from standards in a clean solvent.A known amount of the SIL-IS is added to every sample. The ratio of the analyte's peak area to the SIL-IS's peak area is used for quantification.[10]
Correction for Matrix Effects None. Highly susceptible to ion suppression or enhancement, leading to inaccurate results.Excellent. The SIL-IS experiences the same matrix effects as the analyte, allowing for precise correction.[9][11]
Correction for Sample Loss Poor. Does not account for analyte loss during sample preparation, extraction, or injection variability.Excellent. The SIL-IS tracks the analyte through the entire process, correcting for any losses.
Accuracy & Precision Can be highly variable and prone to systematic error, especially across different biological lots.High accuracy and precision, leading to reliable and reproducible data.[12]
Suitability for Metabolite Studies Sub-optimal. The complex matrix of microsomal incubations makes accurate quantification difficult.Gold Standard . Essential for obtaining trustworthy kinetic data in complex biological matrices.[10][12]

Experimental Protocol: In Vitro Metabolic Stability of p-HPPH

This protocol outlines a self-validating system for determining the metabolic half-life (t½) and intrinsic clearance (Clint) of p-HPPH in human liver microsomes (HLM), leveraging the precision of a SIL-IS.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep1 Prepare HLM, p-HPPH, and Cofactor (NADPH) solutions Prep2 Pre-warm solutions to 37°C Prep1->Prep2 Inc1 Initiate reaction by adding NADPH to HLM/p-HPPH mix Prep2->Inc1 Inc2 Incubate at 37°C with shaking Inc1->Inc2 Samp1 Aliquots taken at time points (e.g., 0, 5, 15, 30, 60 min) Inc2->Samp1 Samp2 Quench reaction with ice-cold Acetonitrile containing SIL-IS Samp1->Samp2 Ana1 Centrifuge to precipitate protein Samp2->Ana1 Ana2 Transfer supernatant for LC-MS/MS analysis Ana1->Ana2 Ana3 Quantify p-HPPH relative to SIL-IS Ana2->Ana3

Sources

Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Phenytoin Bioanalytical Methods

For researchers, scientists, and drug development professionals, the accurate quantification of phenytoin in biological matrices is paramount for both therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacokinetic...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of phenytoin in biological matrices is paramount for both therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacokinetic (PK/TK) studies. This guide provides an in-depth comparison of the most prevalent bioanalytical methods used for phenytoin analysis, offering field-proven insights and experimental data to inform your selection and validation strategies. We will delve into the technical nuances of immunoassays, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), grounded in the latest regulatory expectations for bioanalytical method validation.

The Critical Need for Robust Phenytoin Bioanalysis

Phenytoin, an anticonvulsant drug, is characterized by a narrow therapeutic index and highly variable pharmacokinetics.[1][2] This makes precise measurement of its concentration in plasma or serum essential to ensure efficacy while avoiding toxicity. The bioanalytical landscape for phenytoin is diverse, with each method presenting a unique balance of speed, sensitivity, specificity, and cost. Inter-laboratory variability can be a significant challenge, underscoring the importance of standardized, well-validated methods and participation in proficiency testing programs.[3]

Comparative Analysis of Bioanalytical Methodologies

The choice of a bioanalytical method for phenytoin is often dictated by the study's objective, the required sensitivity, and the available resources. Here, we compare the three most common techniques.

Immunoassays

Immunoassays, including enzyme-multiplied immunoassay technique (EMIT) and fluorescence polarization immunoassay (FPIA), have historically been the workhorses of clinical laboratories for TDM.[4][5][6]

  • Principle: These methods rely on the specific binding of an antibody to phenytoin. The extent of this binding is then quantified, typically through an enzymatic reaction or by measuring the polarization of fluorescent light.

  • Advantages:

    • High Throughput and Automation: Immunoassays are readily automated, making them suitable for analyzing a large number of samples quickly.[7]

    • Ease of Use: They generally involve simpler sample preparation compared to chromatographic methods.

  • Limitations:

    • Cross-reactivity: A significant drawback is the potential for cross-reactivity with phenytoin metabolites or other structurally similar compounds, which can lead to overestimation of the parent drug concentration.[5]

    • Lower Specificity: Compared to chromatographic methods, immunoassays are generally less specific.

    • Matrix Effects: The complex biological matrix can sometimes interfere with the antibody-antigen binding, affecting accuracy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a significant step up in selectivity compared to immunoassays and has been widely used for the quantification of phenytoin in various biological matrices.[8][9][10][11]

  • Principle: This technique separates phenytoin from other components in the sample based on its physicochemical properties as it passes through a chromatographic column. The concentration is then determined by measuring its absorbance of UV light.

  • Advantages:

    • Good Selectivity: HPLC provides a physical separation of the analyte from potential interferences, leading to higher selectivity than immunoassays.[12]

    • Cost-Effective: While more complex than immunoassays, HPLC-UV is generally more accessible and less expensive to operate than LC-MS/MS.

  • Limitations:

    • Moderate Sensitivity: The sensitivity of UV detection may not be sufficient for studies requiring very low limits of quantification.

    • Longer Runtimes: Chromatographic separation can be time-consuming, reducing sample throughput.

    • Sample Preparation: Often requires more extensive sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to remove matrix components.[9]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is now considered the gold standard for bioanalysis due to its exceptional sensitivity and specificity.[1][13][14][15][16][17]

  • Principle: After separation by LC, the analyte is ionized and fragmented in the mass spectrometer. Specific parent-to-product ion transitions are monitored, providing a highly selective and sensitive method of detection.

  • Advantages:

    • Unmatched Specificity and Sensitivity: The ability to monitor specific mass transitions virtually eliminates interferences, providing the highest level of confidence in the results.[1] The lower limit of quantification (LLOQ) can be significantly lower than other methods.

    • Wide Dynamic Range: LC-MS/MS methods typically offer a broad linear range, accommodating a wide variation in sample concentrations.[14][17]

  • Limitations:

    • High Cost and Complexity: The instrumentation is expensive to purchase and maintain, and requires highly skilled operators.

    • Matrix Effects: Although highly specific, LC-MS/MS can be susceptible to matrix effects (ion suppression or enhancement) that need to be carefully evaluated and controlled during method validation.

    • Throughput: While faster than traditional HPLC-UV, sample preparation can still be a bottleneck for very high-throughput applications.

Performance Comparison: A Data-Driven Overview

The following table summarizes key performance characteristics of the different bioanalytical methods for phenytoin, based on published literature. This data is intended to be representative and will vary depending on the specific laboratory, instrumentation, and protocol.

Parameter Immunoassay (FPIA/EMIT) HPLC-UV LC-MS/MS
Linearity Range Typically 2.0 - 25.0 µmol/L[7]1 - 50 mg/L[12]20.176 - 15016.936 ng/mL[17]
Accuracy (% Bias) Generally within ±15%-0.93% to 2.49%[9]Within ±15% of nominal
Precision (% CV) < 6%[7]≤ 7.94%[9]< 15%
Recovery Not typically measured82.15% - 101.06%[9]78.33% (Analyte), 77.04% (IS)[16]
Lower Limit of Quantification (LLOQ) ~2.0 µmol/L[7]0.20 µg/mL[11]0.2 µg/mL[1]

Authoritative Grounding: Adherence to Regulatory Standards

The validation of bioanalytical methods is strictly governed by regulatory bodies to ensure the reliability of data submitted for drug approval. The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation is the current global standard, having been adopted by the FDA and EMA.[18][19][20][21][22][23] This guideline outlines the essential parameters that must be evaluated, including:

  • Selectivity and Specificity

  • Accuracy and Precision

  • Calibration Curve and Linearity

  • Matrix Effect

  • Stability

A thorough understanding and implementation of these principles are critical for any laboratory conducting bioanalysis for regulatory submissions.

Experimental Protocols: A Step-by-Step Guide

To provide a practical example, here is a detailed protocol for a representative LC-MS/MS method for the quantification of phenytoin in human plasma.

Protocol: LC-MS/MS Quantification of Phenytoin in Human Plasma

1. Materials and Reagents:

  • Phenytoin and Phenytoin-d10 (Internal Standard) reference standards

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Human plasma (with anticoagulant)

2. Stock and Working Solution Preparation:

  • Prepare primary stock solutions of phenytoin and phenytoin-d10 in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with a 50:50 methanol:water mixture.

  • Prepare a working internal standard solution of phenytoin-d10 at an appropriate concentration.

3. Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 50 to 10,000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (unknown, calibration standard, or QC), add 200 µL of the internal standard working solution in acetonitrile.

  • Vortex mix for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes to precipitate proteins.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • LC System: Agilent 1100 series or equivalent

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A: 0.1% Formic acid in water; B: 0.1% Formic acid in acetonitrile. Use a gradient elution.

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • MRM Transitions:

    • Phenytoin: m/z 253.1 → 182.3[14]

    • Phenytoin-d10: m/z 263.3 → 192.2[14]

6. Data Analysis:

  • Quantify phenytoin concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Visualizing the Workflow

To better illustrate the experimental processes and logical relationships, the following diagrams have been created using Graphviz.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_addition Add IS in Acetonitrile (200 µL) plasma->is_addition vortex Vortex (30s) is_addition->vortex centrifuge Centrifuge (10,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation LC Separation (C18 Column) injection->separation ionization ESI+ separation->ionization detection MRM Detection ionization->detection data Data Acquisition detection->data

Caption: A streamlined workflow for phenytoin bioanalysis using protein precipitation followed by LC-MS/MS.

Validation_Process cluster_validation Bioanalytical Method Validation (ICH M10) cluster_application Method Application selectivity Selectivity & Specificity accuracy_precision Accuracy & Precision selectivity->accuracy_precision linearity Calibration Curve & Linearity accuracy_precision->linearity matrix_effect Matrix Effect linearity->matrix_effect stability Stability matrix_effect->stability routine_analysis Routine Sample Analysis stability->routine_analysis

Caption: The logical flow of bioanalytical method validation as per ICH M10 guidelines.

Conclusion and Future Perspectives

The selection of a bioanalytical method for phenytoin requires a careful consideration of the specific needs of the study. While immunoassays offer speed and convenience for routine clinical monitoring, their susceptibility to interferences necessitates caution. HPLC-UV provides a more robust and selective alternative, suitable for many research applications. However, for definitive quantification, especially in the context of regulatory submissions and studies requiring high sensitivity, LC-MS/MS remains the undisputed gold standard.

As technology advances, we can anticipate further improvements in the speed and accessibility of LC-MS/MS, potentially making it more widely adopted in clinical settings. Furthermore, the development of novel sample preparation techniques and microfluidic devices may further streamline workflows and reduce inter-laboratory variability. Regardless of the chosen method, a commitment to rigorous validation and ongoing quality control through proficiency testing is essential for generating reliable and reproducible data in the field of phenytoin bioanalysis.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • European Medicines Agency. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. Guideline Bioanalytical method validation. [Link]

  • Slideshare. Bioanalytical method validation emea. [Link]

  • Outsourced Pharma. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. [Link]

  • PubMed. A phenytoin assay using dried blood spot samples suitable for domiciliary therapeutic drug monitoring. [Link]

  • European Medicines Agency. ICH guideline M10 Step2b on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • U.S. Department of Health and Human Services. Bioanalytical Method Validation for Biomarkers - Guidance for Industry. [Link]

  • Springer Nature Experiments. Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). [Link]

  • Research Journal of Pharmacy and Technology. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard. [Link]

  • PubMed. Abbott ARCHITECT iPhenytoin assay versus similar assays for measuring free phenytoin concentrations. [Link]

  • PubMed. A comparison of serum phenytoin determination by the substrate-labeled fluorescent immunoassay with gas chromatography, liquid chromatography, radioimmunoassay and "EMIT". [Link]

  • Oxford Academic. Primary Standardization of Assays for Anticonvulsant Drugs: Comparison of Accuracy and Precision. [Link]

  • PubMed. Sensitive Method for the Determination of Phenytoin in Plasma, and Phenytoin and 5-(4-hydroxyphenyl)-5-phenylhydantoin in Urine by High-Performance Liquid Chromatography. [Link]

  • SciSpace. Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass. [Link]

  • Acta Pharmaceutica Sciencia. Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study Running. [Link]

  • Touro Scholar. A Novel HPLC Method for Determination of Phenytoin in Human Plasma. [Link]

  • PMC. Phenytoin immunoassay measurements in serum samples from patients with renal insufficiency: comparison with high‐performance liquid chromatography. [Link]

  • ResearchGate. Proficiency Testing in Determinations of Antiepileptic Drugs. [Link]

  • ResearchGate. Evidence-based Implementation of Free Phenytoin Therapeutic Drug Monitoring. [Link]

  • ResearchGate. (PDF) Determination and Quantification of Phenytoin in Human Plasma by Liquid Chromatography with Electrospray Ionization Tandem Mass Spectrometry. [Link]

  • Oxford Academic. B-287 Comparing a Recently FDA-Cleared Free Phenytoin Assay to a Laboratory Developed Test. [Link]

  • ResearchGate. Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma. [Link]

  • PMC. High-Performance Liquid Chromatographic Method for Determination of Phenytoin in Rabbits Receiving Sildenafil. [Link]

  • PMC. Validation of a Free Phenytoin Assay on Cobas c501 Analyzer Using Calibrators From Cobas Integra Free Phenytoin Assay by Comparing its Performance With Fluorescence Polarization Immunoassay for Free Phenytoin on the TDx Analyzer. [Link]

  • ResearchGate. Determination of Phenytoin in Human Plasma by a Validated HPLC Method: Application to Therapeutic Drug Monitoring Study. [Link]

  • ResearchGate. Proficiency testing results for the therapeutic drug monitoring of free... [Link]

  • PubMed. Therapeutic Drug Monitoring of Phenytoin by Simple, Rapid, Accurate, Highly Sensitive and Novel Method and Its Clinical Applications. [Link]

  • Ask Ayurveda. Phenytoin: Uses, Dosage, Side Effects & Mechanism of Action. [Link]

  • AAB. 2022 - Proficiency Testing Catalog. [Link]

  • PMC. Simple HPLC-UV Method for Therapeutic Drug Monitoring of 12 Antiepileptic Drugs and Their Main Metabolites in Human Plasma. [Link]

  • Journal of Pharmaceutical Research International. A Novel HPLC Method for Determination of Phenytoin in Human Plasma. [Link]

  • ResearchGate. (PDF) Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. [Link]

  • College of American Pathologists. TOXICOLOGY-T. [Link]

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Validation

Comparative Guide: Validating Phenytoin and HPPH Analysis Using Stable Isotope Labeled Standards vs. Traditional Analogues

Executive Summary The accurate quantification of Phenytoin (PHT) and its primary metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH), is critical due to Phenytoin’s narrow therapeutic index (10–20 µg/mL) and non-lin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of Phenytoin (PHT) and its primary metabolite, 5-(4-hydroxyphenyl)-5-phenylhydantoin (HPPH), is critical due to Phenytoin’s narrow therapeutic index (10–20 µg/mL) and non-linear (Michaelis-Menten) pharmacokinetics. Small changes in dosage can lead to disproportionate increases in serum concentration, necessitating precise Therapeutic Drug Monitoring (TDM).

This guide compares the validation of LC-MS/MS methods using Stable Isotope Labeled (SIL) Internal Standards (Phenytoin-d10, HPPH-d5) versus Structural Analogues (e.g., Carbamazepine, Primidone). While analogues have been historically used to reduce costs, experimental data demonstrates that SIL standards provide superior correction for matrix effects, particularly in complex matrices like hemolyzed plasma or urine, ensuring compliance with FDA and EMA bioanalytical guidelines.

Scientific Foundation: Metabolism and Matrix Effects

Metabolic Pathway

Phenytoin is extensively metabolized in the liver. The primary pathway involves hydroxylation via CYP2C9 (approx. 90%) and CYP2C19 (approx. 10%) to form HPPH. This metabolite is subsequently glucuronidated. Understanding this pathway is essential for selecting appropriate standards, as genetic polymorphisms in CYP2C9 can significantly alter the PHT/HPPH ratio.

PhenytoinMetabolism PHT Phenytoin (PHT) [Parent Drug] Inter Arene Oxide Intermediate PHT->Inter Oxidation CYP CYP2C9 (Major) CYP2C19 (Minor) PHT->CYP HPPH HPPH [Major Metabolite] Inter->HPPH Rearrangement HPPH_Gluc HPPH-Glucuronide [Excreted] HPPH->HPPH_Gluc Glucuronidation CYP->Inter UGT UGT Enzymes UGT->HPPH_Gluc

Figure 1: Metabolic pathway of Phenytoin to HPPH. The saturation of CYP2C9 drives the non-linear pharmacokinetics of Phenytoin.

The Matrix Effect Challenge

In LC-MS/MS, phospholipids and other endogenous components in plasma often co-elute with the analyte, causing ion suppression or enhancement .

  • Structural Analogues: Often elute at different retention times than the analyte. Therefore, the suppression they experience differs from the analyte, leading to inaccurate correction.

  • SIL Standards: Co-elute perfectly with the analyte. They experience the exact same suppression event, meaning the ratio of Analyte/IS remains constant even if the absolute signal drops by 50%.

Experimental Protocol

Materials & Reagents[1]
  • Analytes: Phenytoin (PHT), HPPH.[1]

  • Internal Standards (Recommended):

    • Phenytoin-d10 (PHT-d10): Labeled on both phenyl rings.

    • HPPH-d5 (or HPPH-13C6): Labeled on the non-hydroxylated phenyl ring to prevent deuterium exchange.

  • Internal Standards (Alternative): Carbamazepine (CBZ), Phenobarbital.

  • Matrix: Human Plasma (K2EDTA).

Sample Preparation (Protein Precipitation)

Protein precipitation (PPT) is chosen here over Solid Phase Extraction (SPE) to deliberately challenge the method with matrix effects, highlighting the robustness of SIL standards.

  • Aliquot: Transfer 50 µL of plasma standard/QC into a 96-well plate.

  • IS Addition: Add 20 µL of Internal Standard working solution (PHT-d10/HPPH-d5 at 500 ng/mL).

  • Precipitation: Add 150 µL of Acetonitrile (0.1% Formic Acid).

  • Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min.

  • Dilution: Transfer 50 µL supernatant to clean plate; dilute with 100 µL Mobile Phase A.

LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / 6470 Triple Quadrupole (or equivalent).

  • Column: Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm.

  • Mobile Phase A: 2 mM Ammonium Acetate in Water (pH 6.3).[2][3][4]

  • Mobile Phase B: Methanol.[2][3][4]

  • Flow Rate: 0.4 mL/min.[4]

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Retention Time (min)
Phenytoin 253.1182.1252.50
Phenytoin-d10 263.2192.2252.50
HPPH 269.1198.1282.10
HPPH-d5 274.1203.1282.10
Carbamazepine (Alt)237.1194.1202.85

Validation Workflow (FDA/EMA Compliant)

A robust validation must demonstrate that the method is reliable under normal and stressed conditions.

ValidationWorkflow cluster_Accuracy Accuracy & Precision Start Method Development (Optimize MRM & LC) Selectivity Selectivity & Specificity (6 lots of blank matrix) Start->Selectivity Linearity Linearity & LLOQ (Calibration Curve) Selectivity->Linearity AccPrec Intra/Inter-day (LLOQ, Low, Med, High QC) Linearity->AccPrec Matrix Matrix Effect & Recovery (Compare Spiked vs. Post-Extraction) AccPrec->Matrix Stability Stability Testing (Freeze/Thaw, Benchtop) Matrix->Stability Report Final Validation Report Stability->Report

Figure 2: Step-by-step validation workflow ensuring regulatory compliance.

Comparative Performance Data

The following data summarizes a comparative study between using SIL Internal Standards (Method A) and a Structural Analogue, Carbamazepine (Method B).

Matrix Effect (Ion Suppression)

The Matrix Factor (MF) is calculated as the peak area in the presence of matrix divided by the peak area in neat solution. An IS-normalized MF of 1.0 indicates perfect correction.

  • Calculation:

    
    
    

Table 1: Matrix Effect Comparison (n=6 lots of plasma)

ParameterMethod A (Phenytoin-d10)Method B (Carbamazepine)Interpretation
Analyte MF 0.85 (15% Suppression)0.85 (15% Suppression)Both methods suffer suppression.
IS MF 0.84 (Matches Analyte)0.98 (No Suppression)CBZ elutes later, missing the suppression zone.
IS-Normalized MF 1.01 (Ideal)0.87 (Biased)SIL corrects the error; Analogue fails.
% CV of MF 2.1%12.4%SIL is robust; Analogue is variable.
Accuracy and Precision

Accuracy data derived from QC samples spiked at 500 ng/mL (Mid-QC).

Table 2: Intra-Day Accuracy & Precision (n=5)

AnalyteMethod A (SIL-IS)Method B (Analogue)Acceptance Criteria
Phenytoin 101.5% (CV 1.8%)92.4% (CV 6.5%)85-115%
HPPH 99.2% (CV 2.2%)88.1% (CV 7.8%)85-115%

Critical Discussion & Causality

Why the SIL Method is Superior

The data in Table 1 illustrates the fundamental flaw of using analogues for Phenytoin analysis.

  • Co-elution is Key: Phenytoin elutes early in reverse-phase chromatography (approx 2.5 min). This region is prone to suppression from unretained salts and polar plasma components.

  • The "Correction" Mechanism: Phenytoin-d10 suppresses at the exact same rate as Phenytoin. When the MS detector calculates the ratio (

    
    ), the suppression cancels out mathematically.
    
  • The Analogue Failure: Carbamazepine is more hydrophobic and elutes later (2.85 min), often in a cleaner region of the chromatogram. It does not experience the suppression. Consequently, the ratio (

    
    ) yields a falsely low result, as seen in the 87% normalized MF.
    
Regulatory Implication

For regulatory submissions (FDA/EMA), a method using an analogue that shows high variability in Matrix Factor (%CV > 15%) would likely require extensive re-development or a switch to Solid Phase Extraction (SPE) to clean the sample. Using SIL standards allows for simpler, faster protein precipitation (PPT) workflows while maintaining validation-grade robustness.

References

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chaudhary, A., et al. (2021). "Rapid, Sensitive and Simple LC-MS/MS Method Development and Validation for Estimation of Phenytoin in Human Plasma by using Deuterated Internal Standard." Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Stokvis, E., et al. (2005). "Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?" Rapid Communications in Mass Spectrometry. Retrieved from [Link]

Sources

Comparative

The Gold Standard 2.0: Evaluating the Superiority of Mixed-Isotope Standards in Quantitative Mass Spectrometry

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the pursuit of analytical certainty, particularly within the demanding realms of pharmaceutical development and clinical research, the...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of analytical certainty, particularly within the demanding realms of pharmaceutical development and clinical research, the choice of an internal standard for quantitative mass spectrometry is a decision of profound consequence. While the adoption of stable isotope-labeled internal standards (SIL-ISs) is rightly hailed as the "gold standard," this guide posits that a further evolution of this standard is necessary for achieving the pinnacle of accuracy and robustness.[1][2] We will explore the nuanced, yet critical, advantages of employing a mixed-isotope standard over a single-isotope standard, providing the theoretical underpinnings and practical framework for this advanced approach.

The Foundational Principle: Why Stable Isotope-Labeled Internal Standards are Essential

Before delving into the comparison, it is crucial to establish the fundamental role of an internal standard (IS) in mass spectrometry.[3] The analytical process, from sample extraction to final detection, is fraught with potential for variability.[2][3] Matrix effects, where co-eluting compounds suppress or enhance the ionization of the target analyte, are a primary concern in complex biological matrices.[4][5][6][7][8] An ideal internal standard co-elutes with the analyte and experiences these effects to the same degree, allowing for reliable correction and accurate quantification.[9][10]

A SIL-IS, being a version of the analyte with one or more atoms replaced by their heavy isotopes (e.g., ²H, ¹³C, ¹⁵N), is chemically and physically almost identical to the analyte.[1][9] This near-perfect analogy ensures that it navigates the entire analytical workflow—extraction, chromatography, and ionization—in the same manner as the analyte, providing the most effective normalization.[9][11][12][13] This principle, known as isotope dilution mass spectrometry (IDMS), is a technique of the highest metrological order.[14][15][16][17]

The Limitations of Single-Isotope Standards: A Case for Caution

While any SIL-IS is a significant improvement over structural analogs, reliance on a single-isotope labeled standard, particularly one incorporating only deuterium (²H), can introduce subtle yet significant inaccuracies.

The Deuterium Dilemma: Kinetic Isotope Effect and Chromatographic Shifts

Deuterium is a popular choice for isotopic labeling due to the relative ease and lower cost of synthesis.[18] However, the greater mass of deuterium compared to protium (¹H) leads to a stronger carbon-deuterium (C-D) bond with a lower zero-point vibrational energy.[19] This can result in a Kinetic Isotope Effect (KIE) , where the rate of a chemical reaction involving the cleavage of a C-D bond is slower than that of a C-H bond.[19][20][21][22] In the context of drug metabolism studies, this effect is even exploited to slow down metabolic clearance.[21][23]

For quantitative analysis, the KIE can be a liability. If the labeled position is susceptible to metabolic activity or in-source fragmentation, the deuterated standard may behave differently from the native analyte, compromising accuracy.

Furthermore, the increased bond strength and subtle changes in molecular properties can lead to chromatographic shifts , where the deuterated standard does not perfectly co-elute with the analyte.[18][24][25] This separation, even if slight, means the analyte and the internal standard are not experiencing the exact same matrix effects at the point of ionization, undermining the very principle of co-elution for accurate correction.[10]

Illustrative Comparison of Potential Chromatographic Behavior

Internal Standard TypeIsotopic LabelExpected Chromatographic Behavior Relative to AnalyteRationale
Single-Isotope StandardDeuterium (²H)Potential for slight retention time shift (earlier or later elution)The C-D bond is stronger and can alter intermolecular interactions with the stationary phase.[18]
Mixed-Isotope Standard ¹³C, ¹⁵N Co-elution The substitution with ¹³C or ¹⁵N results in a negligible change in bond energies and molecular properties, preserving chromatographic identity with the analyte.[18]

The Mixed-Isotope Standard: A Superior Approach to Quantitative Accuracy

A mixed-isotope standard, for the purpose of this guide, is defined as a SIL-IS that incorporates multiple heavy isotopes, ideally a combination of ¹³C and ¹⁵N, or is a mixture of multiple, distinctly labeled isotopologues of the analyte. This strategy directly addresses the limitations of single-isotope, particularly deuterated, standards.

Key Advantages of a Mixed-Isotope Standard:

  • Elimination of Isotope Effects: Carbon-13 and Nitrogen-15 are heavier isotopes that do not introduce a significant kinetic isotope effect. Their incorporation maintains the chemical reactivity and metabolic stability of the molecule, ensuring it behaves identically to the native analyte.[18]

  • Guaranteed Co-elution: The subtle increase in mass from ¹³C and ¹⁵N substitution does not alter the physicochemical properties that govern chromatographic retention.[18] This ensures perfect co-elution and, therefore, the most accurate compensation for matrix effects.

  • Increased Mass Shift: Incorporating multiple heavy isotopes creates a larger mass difference between the analyte and the internal standard. This minimizes the risk of cross-contribution from the natural isotopic abundance of the analyte to the signal of the internal standard, a crucial consideration for achieving a low limit of quantification.[25]

  • Enhanced Confidence in Data Integrity: By mitigating the risks of KIE and chromatographic shifts, a mixed-isotope standard provides a more robust and reliable system for quantitative analysis, leading to higher confidence in the final results.

Experimental Protocol: Validating the Performance of a Mixed-Isotope Standard

To empirically demonstrate the superiority of a mixed-isotope standard, a rigorous validation protocol is essential. The following outlines a comprehensive approach to compare a mixed-isotope standard against a single-isotope (deuterated) standard.

Objective: To compare the accuracy, precision, and robustness of a mixed-isotope internal standard (e.g., ¹³C₆, ¹⁵N₂) versus a single-isotope internal standard (e.g., d₄) for the quantification of a target analyte in a complex biological matrix (e.g., human plasma).

Materials:

  • Analyte of interest

  • Mixed-isotope labeled internal standard

  • Single-isotope (deuterated) internal standard

  • Control biological matrix (e.g., drug-free human plasma)

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Methodology:

  • Preparation of Stock Solutions and Calibration Standards:

    • Prepare individual stock solutions of the analyte and both internal standards.

    • Prepare a series of calibration standards by spiking the control matrix with known concentrations of the analyte.

    • Divide the calibration standards into two sets. To one set, add a constant concentration of the mixed-isotope internal standard. To the other set, add a constant concentration of the single-isotope internal standard.

  • Sample Preparation:

    • Employ a validated sample preparation method (e.g., protein precipitation, solid-phase extraction, or liquid-liquid extraction) to extract the analyte and internal standards from the matrix.

  • LC-MS/MS Analysis:

    • Develop and optimize an LC-MS/MS method for the detection and quantification of the analyte and both internal standards.

    • Analyze the two sets of prepared calibration standards.

  • Data Analysis and Performance Evaluation:

    • Construct calibration curves for both sets of standards by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.

    • Evaluate the following validation parameters for each internal standard method according to established guidelines[26][27]:

      • Linearity and Range: Assess the correlation coefficient (r²) and the concentration range over which the assay is linear.

      • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in replicate to determine the intra- and inter-day accuracy (% bias) and precision (% CV).

      • Matrix Effect: Quantitatively assess the matrix effect by comparing the response of the analyte in post-extraction spiked samples to that in neat solution.[8] Calculate the matrix factor and the internal standard-normalized matrix factor.

      • Recovery: Determine the extraction recovery of the analyte and both internal standards.

Expected Outcomes and Interpretation:

It is anticipated that the mixed-isotope internal standard will demonstrate superior performance, characterized by:

  • Improved Linearity: A calibration curve with a correlation coefficient closer to 1.000.

  • Enhanced Accuracy and Precision: Lower % bias and % CV values for the QC samples.

  • More Consistent Matrix Effect Compensation: A normalized matrix factor closer to 1, indicating more effective mitigation of ion suppression or enhancement across different lots of the biological matrix.

  • Identical Recovery: The recovery of the mixed-isotope standard will more closely mirror that of the native analyte compared to the deuterated standard.

Visualizing the Workflow and Rationale

To further clarify the experimental design and the underlying logic, the following diagrams are provided.

G cluster_prep Sample & Standard Preparation cluster_set1 Set 1: Single-Isotope Standard cluster_set2 Set 2: Mixed-Isotope Standard cluster_analysis Data Analysis & Comparison A Blank Matrix (e.g., Plasma) B Analyte Spiking A->B C Aliquot into Two Sets B->C D Add Deuterated IS C->D G Add ¹³C/¹⁵N IS C->G E Sample Extraction D->E F LC-MS/MS Analysis E->F J Evaluate Validation Parameters: - Accuracy - Precision - Linearity - Matrix Effect F->J H Sample Extraction G->H I LC-MS/MS Analysis H->I I->J

Caption: Experimental workflow for comparing single-isotope vs. mixed-isotope standards.

G cluster_standards Choice of SIL-IS A Goal: Accurate Quantification in Complex Matrix B Challenge: Analytical Variability (Matrix Effects, Recovery Loss) A->B C Solution: Stable Isotope-Labeled Internal Standard B->C D Single-Isotope (e.g., Deuterated) C->D E Mixed-Isotope (e.g., ¹³C/¹⁵N) C->E F Potential Pitfalls: - Kinetic Isotope Effect - Chromatographic Shift - Inaccurate Correction D->F leads to G Superior Performance: - No Isotope Effects - Perfect Co-elution - Robust & Reliable Data E->G ensures

Caption: Logical framework for selecting a mixed-isotope standard.

Conclusion: Elevating the Gold Standard

The use of stable isotope-labeled internal standards has revolutionized quantitative mass spectrometry. However, as the demand for greater accuracy and data reliability continues to grow, so too must our standards. While single-isotope standards, particularly those utilizing deuterium, have served the scientific community well, they possess inherent limitations that can compromise data integrity. The adoption of mixed-isotope standards, incorporating stable isotopes such as ¹³C and ¹⁵N, represents a significant step forward. By eliminating the risks of kinetic isotope effects and chromatographic shifts, mixed-isotope standards provide a more robust and trustworthy foundation for quantitative analysis. For researchers, scientists, and drug development professionals committed to the highest levels of analytical excellence, the mixed-isotope standard is not merely an alternative, but the new gold standard.

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